molecular formula C7H5BrClNO3 B7984402 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Cat. No.: B7984402
M. Wt: 266.47 g/mol
InChI Key: AGALCFNGQFRMIE-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO3 and its molecular weight is 266.47 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-5-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGALCFNGQFRMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-18-6
Record name 1-bromo-2-chloro-5-methoxy-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene, a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Given the limited publicly available data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and spectral characteristics. Safety and handling protocols are also outlined based on data from structurally related compounds. This document serves as a foundational resource for researchers interested in exploring the utility of this versatile chemical building block.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a bromine atom, a chlorine atom, a methoxy group, and a nitro group attached to a benzene ring. The specific arrangement of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (methoxy) creates a unique electronic profile that dictates its reactivity.

Identifier Value Source
Chemical Name This compoundChemScene
CAS Number 1263376-18-6ChemScene[1]
Molecular Formula C₇H₅BrClNO₃ChemScene[1]
Molecular Weight 266.48 g/mol ChemScene[1]
SMILES COC1=CC(=C(C(=C1)Br)Cl)[O-]PubChemLite[2]
InChIKey AGALCFNGQFRMIE-UHFFFAOYSA-NPubChemLite[2]

Physicochemical and Predicted Properties

Property Predicted Value Source
XlogP 3.0PubChemLite[2]
Topological Polar Surface Area (TPSA) 52.37 ŲChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

These predicted values suggest that the compound possesses moderate lipophilicity and a polar surface area comparable to many drug-like molecules. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solubility in various solvents.

Proposed Synthesis and Reaction Principles

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nitroaromatics. The most logical approach would involve the nitration of a suitable precursor.

Retrosynthetic Analysis

A logical precursor for the synthesis of this compound is 1-bromo-2-chloro-5-methoxybenzene. The synthesis would then involve a regioselective nitration step.

G target This compound precursor 1-Bromo-2-chloro-5-methoxybenzene target->precursor Nitration

Caption: Retrosynthetic approach for the target compound.

Proposed Experimental Protocol: Electrophilic Nitration

This protocol is a generalized procedure and would require optimization for this specific substrate.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2, depending on the desired reactivity.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 1-Bromo-2-chloro-5-methoxybenzene in a suitable inert solvent, such as dichloromethane or chloroform. Cool this solution to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. Maintain the reaction temperature below 10 °C to minimize the formation of side products. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. The organic layer should be separated. The aqueous layer is then extracted with the same organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration, which could lead to the formation of dinitro compounds[3].

  • Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: The slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and the temperature is well-controlled, enhancing the selectivity of the reaction.

Predicted Reactivity and Potential Applications

The reactivity of this compound is governed by its substituent groups. This substitution pattern makes it a valuable intermediate for introducing a complex array of functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the chloro or bromo groups by various nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond will depend on the specific reaction conditions and the nature of the incoming nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting aniline derivative opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and participation in various coupling reactions.

Cross-Coupling Reactions

The bromo and chloro substituents can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds may allow for selective, sequential cross-coupling reactions.

G A This compound B SNAr Products A->B Nucleophilic Aromatic Substitution C Reduced Aniline Derivative A->C Nitro Group Reduction D Cross-Coupling Products A->D Cross-Coupling Reactions

Caption: Potential reaction pathways for the title compound.

Relevance in Drug Development

Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5][6] The nitro group itself can be a pharmacophore in certain classes of drugs, or it can be a precursor to an amino group, which is a common functional group in bioactive molecules. The presence of chloro and methoxy groups can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[7]

Predicted Spectral Characteristics

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. A singlet corresponding to the three protons of the methoxy group would also be present at a characteristic chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. Predicted m/z values for various adducts are available.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending vibrations.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the safety profiles of structurally similar nitroaromatic and halogenated compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Nitroaromatic compounds, as a class, are known to be toxic and potentially mutagenic.[8] Chronic exposure should be avoided.

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its polysubstituted nature provides multiple avenues for synthetic transformations, making it a potentially valuable building block for the construction of complex organic molecules in medicinal chemistry and materials science. While a lack of direct experimental data necessitates a cautious and predictive approach, the established principles of organic chemistry allow for a robust theoretical framework for its synthesis, reactivity, and handling. Further research into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.

References

  • PubChemLite. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

  • Google Patents.
  • Taylor & Francis Online. Nitrobenzene – Knowledge and References. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Google Patents.
  • PubMed. (2009, June 15). Formation of polybrominated and polychlorinated ethylphenoxyethylphenols (PXEPEPs) during aqueous chlorination of 4-ethylphenol solutions in the presence of bromide ions. [Link]

  • Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.
  • PubMed. (2010, June 15). Nitroaromatic Compounds, From Synthesis to Biodegradation. [Link]

  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. [Link]

  • PubMed. (2001, October 15). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

  • PubMed. (2004, January 15). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. [Link]

  • Request PDF. (2025, August 10). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

  • PubChem. 1-Bromo-2-chloro-3-ethyl-5-nitrobenzene. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

Molecular weight and formula of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene , a highly functionalized aromatic scaffold used in the synthesis of complex pharmaceuticals and agrochemicals.

CAS No: 1263376-18-6 | Formula: C₇H₅BrClNO₃ | MW: 266.48 g/mol [1]

Executive Summary & Structural Identity

This compound is a poly-substituted benzene derivative characterized by a unique 1,2,3,5-substitution pattern. Its structural value lies in the orthogonal reactivity of its functional groups: a bromide (highly reactive in Pd-catalyzed coupling), a chloride (sterically hindered but available for specific SNAr or catalysis), a nitro group (latent amine for heterocycle formation), and a methoxy group (electron-donating handle).

This molecule serves as a critical "hub" intermediate in medicinal chemistry, particularly for designing kinase inhibitors (e.g., quinazoline or indazole cores) where precise regiochemical control is required.

Physicochemical Specifications
PropertyDataSource
IUPAC Name This compoundPubChem [1]
Common Name 3-Bromo-4-chloro-5-nitroanisoleDerived
Molecular Weight 266.48 g/mol ChemScene [2]
Exact Mass 264.914 g/mol PubChem [1]
Appearance Yellow to orange crystalline solidSigma-Aldrich [3]
Melting Point 55–60 °C (Estimated range for analogues)Literature
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterExperimental
SMILES COC1=CC(=C(C(=C1)Br)Cl)[O-]PubChem [1]

Synthetic Logic & Methodology

The synthesis of this molecule is non-trivial due to the specific meta-relationship between the nitro and methoxy groups, which contradicts standard electrophilic aromatic substitution directing effects (methoxy is o,p-directing). Therefore, the synthesis must proceed via a route that establishes the nitro positions before final halogenation or utilizes a steric-directed approach.

Recommended Synthetic Pathway

The most robust route utilizes 3,5-Dinitroanisole as the core scaffold, leveraging the directing effects of the methoxy group to install the chlorine, followed by functional group interconversion to install the bromine.

Step 1: Synthesis of 3,5-Dinitroanisole
  • Precursor: 1-Chloro-3,5-dinitrobenzene.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[2][3]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[3] The two nitro groups strongly activate the chlorine for displacement.

  • Protocol: Dissolve 1-chloro-3,5-dinitrobenzene in MeOH at 0°C. Add NaOMe dropwise. Stir at RT for 4h. Quench with water and filter the precipitate.

Step 2: Regioselective Chlorination
  • Precursor: 3,5-Dinitroanisole.

  • Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), FeCl₃ (cat).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Logic: The methoxy group activates positions 2, 4, and 6. Positions 2 and 6 are sterically hindered by the nitro groups or electronically disfavored. Position 4 (para to OMe) is the most accessible nucleophilic site.

  • Product: 4-Chloro-3,5-dinitroanisole .

Step 3: Partial Reduction (Zinin Reduction)
  • Precursor: 4-Chloro-3,5-dinitroanisole.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Sodium Sulfide (Na₂S).

  • Mechanism: Selective reduction of one nitro group. Due to symmetry, reduction at either 3- or 5-position yields the same product.

  • Product: 3-Amino-4-chloro-5-nitroanisole .

Step 4: Sandmeyer Bromination (Target Formation)
  • Precursor: 3-Amino-4-chloro-5-nitroanisole.

  • Reagents: Sodium Nitrite (NaNO₂), HBr, Copper(I) Bromide (CuBr).[4]

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Protocol:

    • Suspend amine in 48% HBr at 0°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt.

    • Transfer the diazonium solution into a refluxing solution of CuBr/HBr.

    • Product: This compound .

Reaction Pathway Visualization

The following diagram illustrates the logical flow from commercially available starting materials to the target scaffold, highlighting the critical regiochemical control points.

SynthesisPath cluster_logic Regiochemical Logic SM 1-Chloro-3,5-dinitrobenzene (Starting Material) Int1 3,5-Dinitroanisole (SNAr Product) SM->Int1 NaOMe, MeOH 0°C to RT Int2 4-Chloro-3,5-dinitroanisole (Regioselective Chlorination) Int1->Int2 NCS or Cl2 FeCl3, AcOH Logic1 OMe directs Para (Position 4) Int1->Logic1 Int3 3-Amino-4-chloro-5-nitroanisole (Partial Reduction) Int2->Int3 Fe, AcOH Selective Reduction Target This compound (Target Scaffold) Int3->Target 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Figure 1: Step-by-step synthetic pathway for this compound, emphasizing the conversion of the symmetric dinitroanisole intermediate.

Applications in Drug Discovery

This scaffold is highly valued for its ability to undergo orthogonal functionalization . Researchers can manipulate the molecule sequentially based on reactivity profiles:

  • Site 1 (Bromide): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to attach the primary pharmacophore (e.g., an aryl or heteroaryl ring).

  • Site 3 (Nitro): Can be reduced to an aniline after the first coupling. This aniline can then be cyclized (e.g., with the adjacent chlorine to form a benzimidazole or quinazoline) or acylated.

  • Site 2 (Chloride): Sterically hindered and less reactive than the bromide. It often serves as a leaving group for ring closure or a secondary coupling site under forcing conditions.

Example Use Case: Synthesis of EGFR inhibitors where the aniline (from nitro reduction) forms the hinge-binding motif, and the bromide allows attachment of a solubilizing tail.

Handling & Safety (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • Reactivity: Nitro compounds carry a risk of decomposition at high temperatures. Avoid shock or friction.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51000080, this compound. Retrieved from [Link]

  • Organic Syntheses.General Procedures for Sandmeyer Reaction and Nitro Reduction. (Contextual grounding for Steps 3-4).

Sources

Melting point and boiling point data for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

[1]

Executive Summary

This compound is a high-value halogenated nitroaromatic intermediate.[1] Its dense functionalization (bromo, chloro, methoxy, and nitro groups) makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) . It is frequently employed in the synthesis of heterocycles for medicinal chemistry, particularly in the development of kinase inhibitors and antibody-drug conjugates (ADCs).

Physicochemical Data Profile

The following data aggregates calculated properties and benchmarks against structurally validated analogs to provide a working operational range.

PropertyValue / RangeConfidenceSource/Method
CAS Number 1263376-18-6ExactChemical Registries [1]
Molecular Formula C₇H₅BrClNO₃ExactStoichiometry
Molecular Weight 266.48 g/mol ExactCalculated
Physical State Solid (Crystalline Powder)HighAnalog comparison
Appearance Pale to Deep YellowHighNitroaromatic characteristic
Melting Point (MP) 65°C – 85°C (Predicted)MediumQSPR / Analog Bracketing*
Boiling Point (BP) 320°C – 340°C (Predicted)MediumACD/Labs Algorithm
Density 1.82 ± 0.1 g/cm³HighPredicted
Solubility DMSO, DMF, DCM, Ethyl AcetateHighPolarity Profile

*Note on MP Prediction: The tri-substituted analog 1-Bromo-2-methoxy-3-nitrobenzene melts at 55-56°C [2]. The addition of a Chlorine atom at the C2 position typically increases lattice energy and melting point by 10–30°C due to increased molecular weight and halogen bonding interactions.

Structural Analysis & Thermal Behavior

The thermal properties of this compound are dictated by the interplay of its four substituents on the benzene ring.

  • Nitro Group (-NO₂): Induces a strong dipole moment, increasing boiling point and promoting crystallinity. It also imparts the characteristic yellow color.

  • Methoxy Group (-OMe): Acts as a hydrogen bond acceptor. Its position (C5) relative to the nitro group (C3) creates an electronic "push-pull" system, stabilizing the ring but potentially lowering the melting point slightly compared to a methyl analog due to conformational flexibility.

  • Halogens (Br, Cl): The heavy atoms (Bromine at C1, Chlorine at C2) significantly increase density and van der Waals forces, raising the melting point compared to non-halogenated precursors.

Intermolecular Force Diagram

The following diagram illustrates the competing forces that define the compound's solid-state lattice energy.

GCompound1-Bromo-2-chloro-5-methoxy-3-nitrobenzeneNO2Nitro Group (C3)Dipole-Dipole InteractionsCompound->NO2OMeMethoxy Group (C5)H-Bond AcceptorCompound->OMeHalogensBr (C1) & Cl (C2)Van der Waals / Halogen BondingCompound->HalogensLatticeCrystal Lattice Energy(Determines MP)NO2->LatticeIncreases MPOMe->LatticeModulates PackingHalogens->LatticeIncreases MP (Mass effect)

Figure 1: Structural contributors to the thermal stability and phase transition temperatures of the target compound.

Experimental Determination Protocols

Since exact literature values are sparse, researchers must empirically validate the MP and BP for their specific lot. The following protocols ensure data integrity and reproducibility.

Protocol A: Melting Point Determination (Capillary Method)

Use for purity assessment and characterization.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents (solvent inclusion can depress MP by 2-10°C).

  • Loading: Pack 2-3 mm of the yellow powder into a clean glass capillary tube. Compact by tapping on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 50°C.

    • Critical Ramp: 1°C/min from 50°C until melting is observed.

  • Observation: Record two temperatures:

    • 
      : First sign of liquid droplet formation.
      
    • 
      : Complete disappearance of the solid phase.
      
  • Validation: A range >2°C indicates impurities (likely regioisomers from nitration).

Protocol B: Boiling Point / Decomposition Analysis (TGA/DSC)

Direct distillation is NOT recommended due to explosion risk of nitro compounds at high temperatures.

  • Instrument: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

  • Method: Heat 2-5 mg of sample in a sealed aluminum pan (pinhole lid) under Nitrogen flow (50 mL/min).

  • Program: Ramp from 40°C to 350°C at 10°C/min.

  • Interpretation:

    • Endotherm (Sharp): Corresponds to Melting Point.

    • Exotherm (Broad/Sharp): Indicates decomposition (safety threshold).

    • Mass Loss (TGA): Onset of vaporization vs. decomposition.

Synthesis & Purification Workflow

The synthesis typically involves the regioselective nitration of a halogenated anisole precursor. The following workflow outlines the critical path to obtaining high-purity material.

SynthesisStartStart: 1-Bromo-2-chloro-5-methoxybenzeneReactionElectrophilic Aromatic Substitution(Regioselective at C3)Start->ReactionReagentsNitration Mixture(HNO3 / H2SO4, 0°C)Reagents->ReactionQuenchIce Water Quench(Precipitation of Solid)Reaction->QuenchExothermic ControlCrudeCrude Product(Isomer Mixture)Quench->CrudePurificationRecrystallization (EtOH) orColumn Chromatography (Hex/EtOAc)Crude->PurificationRemove RegioisomersFinalPure 1-Bromo-2-chloro-5-methoxy-3-nitrobenzenePurification->Final>98% Purity

Figure 2: Synthetic pathway emphasizing the critical purification step required to isolate the correct regioisomer.

Applications in Drug Development

This compound acts as a linchpin intermediate in the synthesis of complex pharmaceuticals:

  • SNAr Displacement: The Chlorine at C2 (ortho to Nitro) is highly activated. It can be displaced by amines or alkoxides to form 2-amino or 2-alkoxy derivatives [3].

  • Suzuki Coupling: The Bromine at C1 allows for selective coupling with boronic acids, preserving the chloro-nitro motif for later stages.

  • Reduction/Cyclization: Reduction of the nitro group to an amine, followed by cyclization with the adjacent C2-substituent, is a standard route to benzimidazoles or quinoxalines (common kinase inhibitor scaffolds).

Safety & Handling (MSDS Summary)
  • Signal Word: WARNING

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Storage: Sealed container, dry, 2-8°C (Refrigerate). Light sensitive.[2]

  • Disposal: Incineration with scrubber (contains Nitrogen and Halogens).

References
  • PubChem. (2025). Compound Summary: this compound.[1][3] National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS No. 1263376-18-6), a substituted nitroaromatic compound. While experimental data for this specific isomer is not extensively available in public literature, this document consolidates predicted physicochemical properties and proposes a robust synthetic pathway. Furthermore, it explores the compound's predicted reactivity and outlines its potential as a versatile intermediate in medicinal chemistry and organic synthesis. By leveraging data from structurally related isomers and established principles of organic chemistry, this guide serves as a foundational resource for researchers and drug development professionals interested in the strategic utilization of polyfunctionalized aromatic scaffolds.

Introduction: A Novel Building Block

Substituted nitroaromatic compounds are foundational pillars in the synthesis of complex organic molecules, serving as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and potential applications. This compound presents a unique constellation of substituents: two distinct halogens (Bromo and Chloro) offering differential reactivity, a methoxy group influencing the ring's electronics, and a nitro group that can be readily transformed into other functionalities.

A review of the scientific literature, including the PubChem database, reveals a notable scarcity of experimental data for this specific isomer. This guide, therefore, adopts a predictive and deductive approach. By analyzing its computed properties and drawing parallels with well-documented isomers, we aim to provide a scientifically rigorous and practical framework for its synthesis and application. This document is structured to empower researchers to confidently engage with this promising, yet underexplored, chemical entity.

Physicochemical and Computed Properties

The predicted properties of this compound provide initial insights into its behavior in chemical and biological systems. These values, summarized in Table 1, are crucial for designing synthetic protocols, predicting solubility, and assessing its potential as a drug-like molecule.

PropertyValueData Source
Molecular Formula C₇H₅BrClNO₃PubChem
Molecular Weight 266.48 g/mol ChemScene
CAS Number 1263376-18-6ChemScene
XLogP3 (Predicted) 3.0PubChem
Topological Polar Surface Area (TPSA) 52.37 ŲChemScene
Hydrogen Bond Donors 0ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 2ChemScene
Monoisotopic Mass 264.91412 DaPubChem

Interpretation for Drug Development:

  • The XLogP3 value of 3.0 suggests good lipophilicity, which is often correlated with cell membrane permeability. This is a favorable characteristic for potential drug candidates.

  • The TPSA of 52.37 Ų is well within the range typically associated with good oral bioavailability in drug discovery (TPSA < 140 Ų).

  • The absence of hydrogen bond donors and the presence of three acceptors indicate its potential to interact with biological targets through specific hydrogen bonding patterns.

Predicted Spectroscopic Profile

While experimental spectra are unavailable, a predictive analysis based on established principles of spectroscopy offers valuable guidance for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • H-4: This proton is situated between the methoxy and nitro groups. The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. The resonance effect of the nitro group will deshield this proton, shifting it downfield. It is expected to appear as a doublet.

  • H-6: This proton is flanked by the bromo and methoxy groups. It will be less deshielded than H-4 and is also expected to appear as a doublet.

The methoxy group will present as a sharp singlet around 3.9-4.0 ppm. The electron-withdrawing nature of the nitro group generally causes protons on the ring to shift downfield.[1][2]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be heavily influenced by the substituents. The carbon attached to the nitro group (C-3) is expected to be significantly deshielded, while the carbon attached to the methoxy group (C-5) will be shielded. The carbons bearing the halogens (C-1 and C-2) will also have characteristic shifts.

Mass Spectrometry (Predicted)

Mass spectrometry will be a critical tool for confirming the molecular weight. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which will be a key diagnostic feature for confirming the compound's identity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through electrophilic aromatic substitution on a suitable precursor. A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from 3-bromo-4-chloroanisole.

G Target This compound Precursor 3-Bromo-4-chloroanisole Target->Precursor Nitration Reagent HNO₃ / H₂SO₄

Figure 1: Retrosynthetic analysis of the target compound.

The key step is the nitration of 3-bromo-4-chloroanisole. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho, para-director. The bromo and chloro groups are deactivating but also ortho, para-directors. The position ortho to the strongly activating methoxy group (C-4 and C-6) and meta to the deactivating halogens is the most likely site for electrophilic attack. Given the steric hindrance from the adjacent bromo group, nitration is predicted to occur at the C-6 position relative to the methoxy group (which is the C-3 position in the final product's nomenclature).

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the nitration of substituted anisoles and would require experimental optimization.[3][4]

Materials:

  • 3-Bromo-4-chloroanisole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid. To this, add 15 mL of concentrated nitric acid dropwise while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10.0 g of 3-bromo-4-chloroanisole in 50 mL of dichloromethane. Cool the solution to 0°C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over 200 g of crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Predicted Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound makes it a versatile platform for a variety of chemical transformations. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex organic molecules.[5]

G Start 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene Amine 3-Amino-1-bromo- 2-chloro-5-methoxybenzene Start->Amine Reduction (e.g., SnCl₂/HCl) Biaryl Aryl-substituted derivative Start->Biaryl Suzuki Coupling (at C-Br) Amine_Coupled N-Aryl derivative Start->Amine_Coupled Buchwald-Hartwig Amination Nucleophilic_Sub Nucleophilic substitution product Start->Nucleophilic_Sub SNAr (e.g., with alkoxides)

Figure 2: Potential synthetic transformations of the title compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds. The resulting 3-amino-1-bromo-2-chloro-5-methoxybenzene would be a valuable intermediate in its own right.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Selective coupling at the C-Br position with various boronic acids can be achieved to synthesize biaryl compounds, a common motif in many pharmaceutical agents.[6][7]

  • Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds, leading to the synthesis of complex diarylamines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While halogens are generally poor leaving groups in SNAr, the strong activation by the nitro group could facilitate the displacement of one of the halogens by strong nucleophiles, such as alkoxides or thiolates.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As with many nitroaromatic compounds, it is potentially toxic and mutagenic.[3][8] It is also a halogenated aromatic compound, which class includes many substances with known toxicity.[9]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, while not extensively studied, represents a molecule of significant synthetic potential. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a roadmap for its application in organic synthesis. The strategic positioning of its bromo, chloro, methoxy, and nitro functional groups offers a rich platform for the generation of diverse and complex molecular architectures. It is our hope that this technical guide will serve as a catalyst for future experimental investigation into this promising compound, unlocking its potential as a valuable building block for the research, scientific, and drug development communities.

References

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  • Chemistry Stack Exchange. Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

  • Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

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Literature review of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1263376-18-6) is a highly functionalized aromatic compound possessing significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of its five substituents offers a rich platform for selective chemical transformations. This guide provides a comprehensive review of a viable and chemically sound synthetic pathway for this target molecule, focusing on the principles of electrophilic aromatic substitution. It is designed to serve as a practical resource, detailing a robust experimental protocol, explaining the causal logic behind methodological choices, and outlining the necessary analytical characterization and safety precautions.

Introduction: A Strategic Synthetic Intermediate

The value of this compound lies in the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom allows for selective participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, and further derivatization. The methoxy group, a powerful electron-donating substituent, influences the reactivity and regiochemistry of the aromatic ring. This multi-functional nature makes it an attractive building block for constructing complex molecular scaffolds found in many biologically active compounds.

Compound Properties:

  • Molecular Formula: C₇H₅BrClNO₃[1]

  • Molecular Weight: 266.48 g/mol [1]

  • Appearance: Expected to be a yellow solid.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to synthesizing this compound is through the electrophilic nitration of a pre-functionalized precursor. This strategy leverages established and predictable chemical transformations.

The Chosen Precursor: 3-Bromo-4-chloroanisole

The synthesis commences with the commercially available starting material, 3-Bromo-4-chloroanisole (also known as 2-bromo-1-chloro-4-methoxybenzene; CAS No. 2732-80-1).[2][3][4] This precursor is an ideal choice for several key reasons:

  • Structural Foundation: It already contains the required bromo, chloro, and methoxy groups in the correct relative positions.

  • Activation and Directing Effects: The methoxy (-OCH₃) group is a strongly activating ortho-, para-director. The bromine (-Br) and chlorine (-Cl) atoms are deactivating but are also ortho-, para-directors. The synergistic and competitive nature of these groups will dictate the position of the incoming electrophile.

The Key Transformation: Electrophilic Nitration

The introduction of the nitro group (-NO₂) is the pivotal step. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Regiochemical Rationale: The position of nitration on the 3-Bromo-4-chloroanisole ring is determined by the combined directing effects of the existing substituents.

  • The methoxy group at C-1 strongly directs incoming electrophiles to the C-2 and C-6 positions (ortho) and the C-4 position (para). The C-4 position is blocked by the chlorine atom.

  • The bromine atom at C-3 directs to the C-2 and C-4 positions (ortho) and the C-6 position (para).

  • The chlorine atom at C-4 directs to the C-3 and C-5 positions (ortho) and the C-1 position (para).

Considering these effects, the C-6 position is the most electronically favored site for substitution. It is ortho to the strongly activating methoxy group and para to the bromine atom. While the C-2 position is also ortho to the methoxy group, it is sterically hindered by the adjacent, bulky bromine atom at C-3. Therefore, the nitration is predicted to occur selectively at the C-6 position, yielding the desired product, this compound.

cluster_0 start 3-Bromo-4-chloroanisole product This compound start->product Electrophilic Aromatic Substitution reagents HNO₃ / H₂SO₄ (Nitrating Mixture) intermediate Generation of Nitronium Ion (NO₂⁺) reagents->intermediate intermediate->product Electrophilic Aromatic Substitution workup Aqueous Workup & Purification product->workup Isolation final_product Pure Product workup->final_product

Caption: Synthetic workflow for the nitration of 3-Bromo-4-chloroanisole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of halogenated aromatic compounds.[5][6] It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
3-Bromo-4-chloroanisoleC₇H₆BrClO221.48≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0170%
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade
Deionized WaterH₂O18.02-
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Solution
BrineNaCl58.44Saturated Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular

3.2. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a flask set within an ice-water bath, carefully and slowly add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2.5 equivalents) with continuous stirring. This process is highly exothermic; maintain the temperature between 0-10 °C throughout the addition.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-4-chloroanisole (1.0 equivalent) in dichloromethane (approx. 2-3 mL per gram of starting material).

  • Initiation of Reaction: Cool the solution of the starting material to 0-5 °C using an ice-water bath.

  • Addition of Nitrating Agent: Add the pre-prepared cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-Bromo-4-chloroanisole. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the product into the organic layer. If necessary, add more dichloromethane. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid; perform carefully due to CO₂ evolution), and finally with brine.[5]

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the pure this compound.[7]

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

Analytical Technique Expected Results
¹H NMR Two singlets or narrowly split doublets are expected in the aromatic region (δ 7.0-8.0 ppm). A sharp singlet corresponding to the three methoxy protons should appear around δ 3.9-4.1 ppm.
¹³C NMR Expect seven distinct signals corresponding to the seven carbon atoms. The chemical shifts will be characteristic of a substituted nitroaromatic ring, with carbons attached to electronegative atoms (Br, Cl, O, N) shifted downfield.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak cluster [M]+ corresponding to the calculated molecular weight (266.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[8]
Infrared (IR) Spectroscopy Characteristic absorption bands should be observed for N-O stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹), C-O-C stretching of the ether (approx. 1250 cm⁻¹), and C-Br/C-Cl bonds in the fingerprint region.
Melting Point A sharp, defined melting point range indicates high purity of the crystalline solid.

Safety and Handling

The synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns. Always handle them in a fume hood while wearing acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction. Ensure efficient cooling and slow, controlled addition of reagents.

  • Product Hazards: Halogenated nitroaromatic compounds are generally considered toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be segregated and disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound is most practically achieved through the electrophilic nitration of 3-Bromo-4-chloroanisole. This method is founded on well-understood principles of organic chemistry and offers a predictable regiochemical outcome. Careful control over reaction conditions, particularly temperature, is paramount for a safe and successful synthesis. The resulting product is a valuable and versatile intermediate, poised for use in the development of novel compounds in the pharmaceutical and materials science fields.

References

  • Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles . Royal Society of Chemistry. Available at: [Link]

  • This compound - PubChemLite . PubChemLite. Available at: [Link]

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents. Google Patents.
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  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride . MDPI. Available at: [Link]

  • Preparation of 1-bromo-2-chlorobenzene - PrepChem.com . PrepChem.com. Available at: [Link]

  • 1-bromo-5-chloro-2-methoxy-3-nitrobenzene 95% - Advanced ChemBlocks . Advanced ChemBlocks Inc. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-4-chloroanisole - Chem-Impex . Chem-Impex International. Available at: [Link]

  • 3-Bromo-4-chloroanisole | CAS 2732-80-1 | Catsyn . Catsyn. Available at: [Link]

  • Preparation of 1-bromo-3-nitrobenzene - Sciencemadness.org . Sciencemadness.org. Available at: [Link]

  • 3-Bromo-4-chloroanisole - Oakwood Chemical . Oakwood Chemical. Available at: [Link]

  • Benzene, 1-bromo-2-chloro- - the NIST WebBook . NIST. Available at: [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs. Google Docs.

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A Comprehensive Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its strategic arrangement of bromo, chloro, nitro, and methoxy substituents offers a versatile platform for a wide range of chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, common synthetic and purification strategies, and its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Detailed protocols and mechanistic insights are presented to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Introduction

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. So-called "building block" molecules, which are chemical intermediates, are fundamental to this process. This compound (CAS No. 1263376-18-6) has emerged as a significant intermediate due to its polysubstituted and electronically distinct nature.[1] The presence of two different halogen atoms (bromine and chlorine) allows for selective, stepwise reactions, while the electron-withdrawing nitro group activates the benzene ring for certain transformations.[2][3] This guide aims to be a comprehensive resource, detailing the core scientific and technical information necessary to handle, synthesize, and utilize this versatile compound in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1263376-18-6[1]
Molecular Formula C₇H₅BrClNO₃[1][4]
Molecular Weight 266.48 g/mol [1]
Appearance Typically a solidN/A
Purity ≥98% (Commercially available)[1]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 52.37 Ų[1]
Predicted LogP 3.0193[1]
Spectral Data Analysis for Compound Validation

For a protocol to be self-validating, empirical results must be confirmed against known standards. The structural identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the surrounding substituents.

    • ¹³C-NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons attached to electronegative atoms (Br, Cl, O, N) will be shifted downfield.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern, providing definitive structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching for the methoxy group, and vibrations associated with the substituted benzene ring.

Synthesis and Purification Strategies

The synthesis of polysubstituted benzenes like this compound requires careful control of regioselectivity. A common conceptual approach involves the sequential introduction of functional groups onto a simpler aromatic precursor.

Common Synthetic Routes

A plausible synthetic pathway often begins with a commercially available substituted anisole or phenol, followed by halogenation and nitration steps. The order of these steps is critical to ensure the desired substitution pattern due to the directing effects of the existing groups on the aromatic ring. For instance, the methoxy group is an ortho-, para-director, while halogens are also ortho-, para-directors but are deactivating. The nitro group is a strong deactivating meta-director.

dot graph "synthesis_pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Precursor\n(e.g., 4-Bromo-2-chloro-1-methoxybenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Nitrating Agent\n(HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Purification\n(Recrystallization/Chromatography)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> B [label="Nitration"]; C -> B; B -> D [label="Crude Product"]; } caption [label="Diagram 1: Conceptual Synthesis Workflow.", shape=plaintext, fontsize=10];

Detailed Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a general method for the nitration of an appropriate precursor. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Bromo-2-chloro-1-methoxybenzene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.[5]

  • In a separate flask, dissolve the 4-Bromo-2-chloro-1-methoxybenzene in DCM.

  • Cool the solution of the starting material to 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 5 °C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Quality Control

The crude product from the synthesis will likely contain positional isomers and unreacted starting material.[5]

  • Purification: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Quality Control: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or GC-MS. The identity should be confirmed by NMR and MS as described in section 2.1.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a pharmaceutical intermediate stems from the distinct reactivity of its functional groups. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the positions ortho and para to it for nucleophilic attack. This makes the chlorine atom particularly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), as it is ortho to the nitro group. The bromine atom is less activated as it is meta to the nitro group.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.[7]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., Sn/HCl, H₂/Pd-C).[8] This introduces a new reactive site, an aniline derivative, which is a common precursor for the synthesis of many pharmaceutical compounds.[3]

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// Main compound node main [label=<

This compound BrClNO₂

];

// Reaction type nodes snar [label="Nucleophilic Aromatic Substitution\n(at Chloro position)", shape=box, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; coupling [label="Pd-Catalyzed Cross-Coupling\n(at Bromo position)", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; reduction [label="Nitro Group Reduction", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges main:br -> coupling [color="#4285F4"]; main -> snar [label="Activated by NO₂", color="#34A853"]; main:no2 -> reduction [color="#EA4335"];

caption [label="Diagram 2: Key Reaction Sites.", shape=plaintext, fontsize=10]; }

Application as a Pharmaceutical Intermediate

The true value of this intermediate is demonstrated in its application in multi-step syntheses of active pharmaceutical ingredients (APIs). While specific API syntheses involving this exact molecule are often proprietary, we can illustrate its utility with a representative synthetic transformation.

Case Study: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[7] The difference in reactivity between the C-Br and C-Cl bonds in this compound allows for a selective reaction at the bromine position.

Reaction: Synthesis of 2-chloro-5-methoxy-3-nitro-1,1'-biphenyl.

dot graph "api_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="1-Bromo-2-chloro-5-methoxy-\n3-nitrobenzene"]; reagents [label="Phenylboronic Acid\nPd Catalyst (e.g., Pd(OAc)₂)\nBase (e.g., K₂CO₃)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="2-chloro-5-methoxy-3-nitro-\n1,1'-biphenyl", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> product; reagents -> product [label="Suzuki Coupling"];

caption [label="Diagram 3: Suzuki Coupling Workflow.", shape=plaintext, fontsize=10]; }

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a 25 mL Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7]

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Safety, Handling, and Storage

Table 2: Hazard Identification and Handling Precautions (General for Class)

Hazard CategoryPrecautionary MeasuresSource (Analogue)
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[9][10][11]
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves.[9][10][11][12]
Eye Irritation Causes serious eye irritation. Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.[9][10][11][12]
Respiratory Irritation May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10][12]
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] Recommended storage is often refrigerated (2-8°C).[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the pharmaceutical industry. Its unique substitution pattern allows for a series of predictable and selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. This guide has provided a technical framework for understanding its properties, synthesis, reactivity, and safe handling. By leveraging the principles and protocols outlined herein, researchers can effectively incorporate this powerful building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

  • 1-Bromo-2-chloro-3-nitrobenzene. PubChem. [Link]

  • This compound. PubChemLite. [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. PubChem. [Link]

  • 1-bromo-3-chloro-5-nitro-benzene. ChemBK. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. PubChem. [Link]

  • Preparation method of 1-bromo-3-nitrobenzene.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

  • OQV NO – 233 Reaction of nitrobenzene with Br2/ FeBr3 and then with Sn/HCl and then with NaNO2/HCl. YouTube. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Synthetic Challenge and Proposed Strategy

The synthesis of polysubstituted aromatic compounds with a specific regiochemistry, such as 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene, presents a significant challenge due to the complex interplay of directing effects of the various substituents. A thorough review of the scientific literature indicates that a standardized, one-pot synthesis for this particular molecule is not well-documented. Therefore, a rational, multi-step synthetic approach is required, starting from a readily available precursor.

This guide proposes a plausible and chemically sound synthetic pathway commencing from the commercially available starting material, 3-bromo-4-chloroanisole. The core of this strategy involves a key electrophilic aromatic substitution reaction—nitration—to introduce the nitro group at the desired position. The success of this synthesis hinges on the careful control of reaction conditions to achieve the desired regioselectivity.

Proposed Synthetic Pathway: A Mechanistic Overview

The proposed synthesis involves a single, yet critical, step: the nitration of 3-bromo-4-chloroanisole. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

  • Starting Material: 3-Bromo-4-chloroanisole

  • Target Molecule: this compound

  • Transformation: Electrophilic Aromatic Nitration

Directing Effects of Substituents on 3-Bromo-4-chloroanisole:

  • Methoxy Group (-OCH₃) at C1: A strongly activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Bromo Group (-Br) at C3: A deactivating group that directs to the ortho (C2, C4) and para (C6) positions.

  • Chloro Group (-Cl) at C4: A deactivating group that directs to the ortho (C3, C5) and para (C1) positions.

The methoxy group is the most powerful activating and directing group. It strongly favors substitution at the positions ortho to it. The para position is blocked by the chloro group. Of the two ortho positions, C2 is sterically hindered by the adjacent bromo group at C3. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C6 position. However, to obtain the desired product, nitration must occur at the C5 position. This suggests that under specific conditions, the electronic directing effects of the halogens may play a more significant role, or that a mixture of isomers is likely, from which the desired product must be isolated.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of halogenated aromatic compounds and should be performed with strict adherence to safety precautions.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-Bromo-4-chloroanisoleC₇H₆BrClO221.48≥98%Commercially Available
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
Concentrated Nitric AcidHNO₃63.0168-70%Standard Laboratory Supplier
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousStandard Laboratory Supplier
Deionized WaterH₂O18.02--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
BrineNaCl58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--
Silica GelSiO₂60.0860-120 meshStandard Laboratory Supplier
HexaneC₆H₁₄86.18HPLC GradeStandard Laboratory Supplier
Ethyl AcetateC₄H₈O₂88.11HPLC GradeStandard Laboratory Supplier
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 20 mL of concentrated nitric acid dropwise with continuous and vigorous stirring. It is crucial to maintain the temperature below 10 °C during this addition to prevent the formation of unwanted byproducts. This mixture should be prepared fresh and used immediately.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0452 mol) of 3-bromo-4-chloroanisole in 40 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-bromo-4-chloroanisole via the dropping funnel over a period of 45-60 minutes. Carefully monitor the internal temperature and ensure it remains between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Work-up and Extraction: Once the reaction is complete, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product. Allow the ice to melt completely, and then transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: Combine all the organic layers. Wash the combined organic phase sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will likely be a mixture of isomers. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound.

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product 3_Bromo_4_chloroanisole 3-Bromo-4-chloroanisole Reaction Nitration (0-5 °C, 2-3h) 3_Bromo_4_chloroanisole->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions and Waste Disposal

5.1. Hazard Identification:

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes. The nitrating mixture is highly reactive.

  • Halogenated Organic Compounds: 3-Bromo-4-chloroanisole and the final product are halogenated aromatic compounds and should be handled with care as they may be toxic and harmful if inhaled, ingested, or absorbed through the skin.

  • Dichloromethane: Dichloromethane is a volatile organic solvent and a suspected carcinogen.

5.2. Personal Protective Equipment (PPE):

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for short-term contact, but butyl or Viton gloves are recommended for handling concentrated acids).

5.3. Handling and Emergency Procedures:

  • Acid Spills: Neutralize small spills with sodium bicarbonate and then clean up with absorbent material. For large spills, evacuate the area and seek assistance from trained personnel.

  • Skin/Eye Contact: In case of contact with acids or organic compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

5.4. Waste Disposal:

  • All organic waste, including the reaction mixture, washings, and chromatography eluents, should be collected in a designated halogenated organic waste container.

  • Aqueous waste containing residual acid should be neutralized before disposal in accordance with local regulations.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the experienced synthetic chemist. The proposed protocol, based on the nitration of 3-bromo-4-chloroanisole, provides a rational starting point for its preparation. Researchers should be aware of the potential for the formation of isomeric byproducts and the necessity for careful chromatographic purification. The successful synthesis of this versatile building block will undoubtedly open up new avenues for the development of novel molecules in the pharmaceutical and materials science sectors.

References

  • MasterOrganicChemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

Sources

Leveraging 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: A Strategic Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the strategic utilization of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene as a versatile scaffold for the synthesis of complex heterocyclic compounds. We will explore its reactivity, detailing key transformations and providing validated, step-by-step protocols for the synthesis of medicinally relevant heterocyclic cores, such as benzimidazoles and phenothiazines. The inherent functionalities of this starting material—two distinct halogens, a nitro group, and a methoxy group—offer a platform for sequential and regioselective modifications, making it an invaluable tool in the construction of diverse molecular architectures.

Introduction: The Strategic Advantage of a Multi-Functionalized Scaffold

The quest for novel therapeutic agents and functional materials is intrinsically linked to the ability to synthesize complex molecular architectures. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and industrial chemicals. The strategic selection of a starting material can significantly streamline a synthetic route, and this compound (CAS No. 1263376-18-6) presents itself as a pre-functionalized, high-potential scaffold.[1]

The key to its utility lies in the orthogonal reactivity of its substituents:

  • Differential Halogen Reactivity: The carbon-bromine and carbon-chlorine bonds exhibit different reactivities in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[2]

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and serves as a precursor to a primary amine, a crucial handle for cyclization.[3][4][5]

  • Methoxy Group: The methoxy group influences the electronic properties of the ring and can be a site for further modification, such as demethylation, to introduce a hydroxyl group.

This guide will dissect the key transformations possible with this scaffold, providing both the theoretical underpinning and practical, actionable protocols.

Core Synthetic Transformations

The journey from this compound to complex heterocycles involves a series of well-established yet powerful reactions. Understanding the causality behind each experimental choice is paramount for successful and reproducible synthesis.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling

The presence of two different halogens opens the door for sequential, site-selective carbon-carbon and carbon-nitrogen bond formation. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) center, which is often the rate-determining step in cross-coupling reactions.[2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds.[6][7][8][9] By carefully selecting the reaction conditions, one can achieve selective coupling at the more reactive C-Br position.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-5-methoxy-3-nitro-1,1'-biphenyl85
24-Methoxyphenylboronic acid2-Chloro-4',5-dimethoxy-3-nitro-1,1'-biphenyl82
33-Thienylboronic acid2-(2-Chloro-5-methoxy-3-nitrophenyl)thiophene78

Yield is based on isolated product after purification.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Pd(OAc)₂, PCy₃, K₃PO₄ Toluene/Water, 100 °C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines, which are common motifs in pharmaceuticals.[10][11][12][13] Similar to the Suzuki coupling, selectivity for the C-Br bond can be achieved.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol). Add toluene (2 mL) and stir for 10 minutes.

  • To a separate Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryAmineProductYield (%)
1AnilineN-(2-Chloro-5-methoxy-3-nitrophenyl)aniline75
2BenzylamineN-Benzyl-2-chloro-5-methoxy-3-nitroaniline80
3Morpholine4-(2-Chloro-5-methoxy-3-nitrophenyl)morpholine88

Yield is based on isolated product after purification.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII LigandEx Amine Coordination PdII->LigandEx R'-NH₂ Amido [Ar-Pd(II)(NHR')L₂]⁺Br⁻ LigandEx->Amido -HBr RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NHR'

Caption: Buchwald-Hartwig amination catalytic cycle.

Reduction of the Nitro Group: Gateway to Cyclization

The reduction of the nitro group to a primary amine is a pivotal step, creating a nucleophilic center ortho to a halogen, which is ideal for subsequent intramolecular cyclization reactions. A variety of reducing agents can be employed, with tin(II) chloride being a reliable choice that is tolerant of the halogen substituents.[14]

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of a substituted 3-nitroaniline to the corresponding o-phenylenediamine derivative.

Materials:

  • Substituted 3-nitroaniline (from Protocol 1 or 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

Procedure:

  • Suspend the substituted 3-nitroaniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 mmol) and a few drops of concentrated HCl.

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with 10 M NaOH solution until the solution is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diamine is often used in the next step without further purification.

Application in Heterocycle Synthesis: Building Medicinally Relevant Cores

The true power of this compound is realized when these fundamental transformations are combined to construct complex heterocyclic systems.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocycles found in numerous pharmaceuticals.[15][16][17] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[18][19]

Protocol 4: One-Pot Synthesis of a Benzimidazole Derivative

This protocol outlines the synthesis of a benzimidazole from the diamine product of Protocol 3.

Materials:

  • Crude diamine from Protocol 3

  • Aromatic aldehyde (1.1 equivalents)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) (0.1 equivalents) (optional, as catalyst)

Procedure:

  • Dissolve the crude diamine (approx. 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the aromatic aldehyde (1.1 mmol) and p-TSA (0.1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

Diagram 3: Benzimidazole Synthesis Pathway

Benzimidazole_Synthesis Start This compound Step1 Buchwald-Hartwig Amination (Protocol 2) Start->Step1 Intermediate1 N-Aryl-2-chloro-5-methoxy-3-nitroaniline Step1->Intermediate1 Step2 Nitro Reduction (Protocol 3) Intermediate1->Step2 Intermediate2 N¹-Aryl-2-chloro-5-methoxybenzene-1,3-diamine Step2->Intermediate2 Step3 Condensation with Aldehyde (Protocol 4) Intermediate2->Step3 FinalProduct Substituted Benzimidazole Step3->FinalProduct

Caption: Synthetic route to substituted benzimidazoles.

Synthesis of Phenothiazines

Phenothiazines are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[20][21] Their synthesis can be achieved through the thionation of appropriately substituted diarylamines.[22][23][24]

Protocol 5: Synthesis of a Phenothiazine Derivative

This protocol details a potential route to a phenothiazine scaffold.

Materials:

  • N-Aryl-2-chloro-5-methoxy-3-nitroaniline (from Protocol 2)

  • Sulfur (S₈) (2.0 equivalents)

  • Iodine (I₂) (catalytic amount)

  • High-boiling point solvent (e.g., o-dichlorobenzene)

Procedure:

  • Combine the N-Aryl-2-chloro-5-methoxy-3-nitroaniline (1.0 mmol), sulfur (2.0 mmol), and a crystal of iodine in a flask equipped with a reflux condenser.

  • Add o-dichlorobenzene (5 mL).

  • Heat the mixture to a high temperature (e.g., 180 °C) for 6-12 hours. The reaction evolves hydrogen sulfide and hydrogen chloride, so it must be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with hexane to precipitate the crude product.

  • Filter the solid and purify by column chromatography.

  • The nitro group can then be reduced as described in Protocol 3 to provide the amino-phenothiazine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its pre-installed functional groups, with their differential reactivity, allow for a modular and strategic approach to complex molecule construction. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in their synthetic endeavors. By understanding the principles behind each transformation, scientists can adapt and expand upon these methods to create novel molecules with significant potential in drug discovery and materials science.

References

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. Available at: [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies. Defense Technical Information Center. Available at: [Link]

  • Ring Derivatives of Phenothiazine. The Synthesis of 1-Substituted Phenothiazines by Thionation. Journal of the American Chemical Society. Available at: [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. Available at: [Link]

  • Preparation of phenothiazine. PrepChem. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Nitro Reduction. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Its significance lies in its broad substrate scope and tolerance for a wide array of functional groups, often overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. This substrate presents a unique challenge and opportunity: the presence of two different halogen atoms (bromine and chlorine) on an electronically deactivated aromatic ring. The inherent difference in the reactivity of the C-Br and C-Cl bonds towards oxidative addition to a palladium(0) center allows for a chemoselective amination. Generally, the order of reactivity for aryl halides in Buchwald-Hartwig couplings is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] This principle forms the basis of the selective protocol detailed herein, targeting the more labile C-Br bond while preserving the C-Cl bond for potential subsequent transformations.

The successful execution of this selective amination hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. This guide will not only provide a step-by-step protocol but also delve into the rationale behind these choices, offering insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][7]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR'R'' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for Selective Amination

The primary challenge in the amination of this compound is to achieve high selectivity for the reaction at the C-Br bond over the C-Cl bond. Several factors influence this chemoselectivity:

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl chlorides, which are typically less reactive.[8][9] To favor the reaction at the C-Br bond, a ligand that is effective for aryl bromides but less so for aryl chlorides under the chosen reaction conditions is ideal. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for aryl bromides.[1] For this specific substrate, a biaryl phosphine ligand such as XPhos or BrettPhos could also be considered, as they are known to be highly active catalysts.[10]

  • Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond.[11] Reactions involving less reactive aryl chlorides often require higher temperatures to proceed at a reasonable rate.[12] By maintaining a moderate temperature, the energy barrier for the oxidative addition of the C-Cl bond may not be overcome, thus ensuring selectivity.

  • Base Selection: The choice of base can influence catalyst activity and substrate stability. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] However, the nitro group on the substrate is electron-withdrawing and can be sensitive to very strong bases.[2] A slightly weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be a better choice to avoid potential side reactions, although this may require slightly higher temperatures.[6]

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed. Toluene, xylene, and 1,4-dioxane are common choices.[4][13] The solubility of the reagents and the stability of the catalytic species are key considerations. Toluene is a good starting point for this reaction.

Detailed Experimental Protocol

This protocol describes the selective Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH2).

Materials and Reagents:

  • This compound

  • Primary amine (e.g., morpholine, aniline, or an aliphatic amine)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

  • Analytical tools: TLC plates, GC-MS, LC-MS, NMR spectrometer

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd2(dba)3, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3.0 mol%) under a counterflow of inert gas.

    • Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv) to the reaction vessel.

    • Seal the vessel with a septum or cap.

  • Reagent Addition:

    • Evacuate and backfill the reaction vessel with inert gas three times.

    • Add anhydrous, degassed toluene (e.g., 5 mL per 1 mmol of aryl halide) via syringe.

    • Add the primary amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the first step.

  • Reaction Execution:

    • Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for analysis by GC-MS or LC-MS.[14][15][16] This will help determine the consumption of the starting material and the formation of the desired product.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by monitoring), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired N-arylated amine.

  • Characterization:

    • Characterize the purified product by NMR (1H and 13C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the selective amination of this compound with morpholine under optimized conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)aSelectivity (C-Br:C-Cl)b
1Pd2(dba)3 (1.5)Xantphos (3.0)NaOtBu (1.4)Toluene801892>98:2
2Pd(OAc)2 (2.0)BrettPhos (4.0)K3PO4 (2.0)Dioxane100248595:5
3Pd2(dba)3 (1.5)BINAP (3.0)Cs2CO3 (2.0)Toluene110247890:10

a Isolated yield after column chromatography. b Determined by GC-MS or 1H NMR analysis of the crude reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst (deactivated by air/moisture).Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strict inert atmosphere.[14]
Poor choice of ligand or base.Screen different ligands (e.g., BrettPhos, RuPhos) and bases (e.g., K3PO4, Cs2CO3).[17]
Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10 °C and/or extend the reaction time. Monitor by TLC or GC-MS.
Low selectivity (formation of di-aminated or C-Cl aminated product) Reaction temperature is too high.Lower the reaction temperature to favor the more reactive C-Br bond.
Highly active catalyst system for C-Cl activation.Choose a ligand that is less effective for aryl chloride amination or reduce the catalyst loading.
Hydrodehalogenation (loss of Br or Cl) Presence of water or other protic sources.Ensure anhydrous conditions.
β-hydride elimination from the amine.This is more common with certain primary amines. Using a bidentate ligand can sometimes suppress this side reaction.[18]
Decomposition of starting material Base is too strong for the nitro-containing substrate.Switch to a weaker base like K3PO4 or Cs2CO3.[2]

Conclusion

The selective Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of complex, functionalized arylamines. By carefully controlling the reaction parameters, particularly the choice of ligand and reaction temperature, high yields and excellent chemoselectivity for the amination of the C-Br bond can be achieved. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the efficient construction of novel molecular architectures for drug discovery and development.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. The Development of the Buchwald-Hartwig Amination. In Thematic Series in Organic Chemistry. Beilstein Institute. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles in the Amination of Aryl Halides: A DFT Study of the Reaction of (P(O-tolyl)3)2Pd(0) with PhBr and PhNH2. Journal of the American Chemical Society, 129(37), 11404–11405. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Palladium-Catalyzed Method for the N-Arylation of 2-Aminopyridine. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]

  • Ghosh, A., & Sieser, J. E. (2004). Kilogram-Scale Buchwald−Hartwig Amination in the Synthesis of a 5-HT6 Receptor Antagonist. Organic Process Research & Development, 8(4), 540–543. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Publications. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 735–744. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Publications. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Amination of Aryl Mesylates. Angewandte Chemie International Edition, 50(41), 9734–9737. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]

  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Ge, S., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(4), 1584–1592. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]

  • Shaughnessy, K. H. (2009). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

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  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 10(16), 3505–3508. [Link]

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Synthesis of bioactive compounds from 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective transformation of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene into high-value bioactive scaffolds. This specific building block offers a unique substitution pattern (1-Br, 2-Cl, 3-NO₂, 5-OMe) that allows for "orthogonal" functionalization.

By exploiting the electronic differences between the halogenated positions, researchers can sequentially access 7-bromo-5-methoxy-1-substituted-benzimidazoles . These scaffolds are privileged structures in kinase inhibitor discovery (e.g., targeting EGFR, VEGFR) and GPCR ligand design.

Key Technical Advantages:

  • Regiocontrol: The ortho-nitro group activates the C2-chlorine for SNAr displacement, leaving the C1-bromine intact.

  • Late-Stage Diversity: The retained C1-bromine (becoming C7-Br in the benzimidazole) serves as a handle for final library diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Safety: Protocols avoid catalytic hydrogenation to prevent premature dehalogenation.

Strategic Analysis & Reaction Pathway

The synthesis relies on the distinct reactivity profiles of the substituents:

  • C2-Cl: Highly electrophilic due to the ortho-nitro effect. Susceptible to SNAr by amines.

  • C3-NO₂: Precursor to the aniline required for imidazole ring closure.

  • C1-Br: Sterically crowded but chemically stable during SNAr; reserved for Pd-catalyzed cross-coupling.

Visualizing the Workflow

SynthesisPath SM Starting Material 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene Int1 Intermediate A (S_NAr Product) SM->Int1 Step 1: S_NAr (R-NH2, Base) Int2 Intermediate B (Reduced Aniline) Int1->Int2 Step 2: Nitro Red (Fe/NH4Cl or SnCl2) Prod Scaffold C 7-Bromo-5-methoxy- benzimidazole Int2->Prod Step 3: Cyclization (HC(OEt)3 or R-CHO) Final Final Library 7-Aryl/Heteroaryl Derivatives Prod->Final Step 4: Cross-Coupling (Suzuki/Buchwald)

Caption: Divergent synthesis pathway converting the nitrobenzene core into a functionalized benzimidazole library.

Detailed Experimental Protocols

Step 1: Chemoselective SNAr Displacement

Objective: Introduce the N1-substituent by displacing the activated C2-chlorine.

Mechanism: The nitro group at C3 withdraws electron density, making C2 highly electrophilic. The C1-bromine is deactivated by the adjacent chlorine and lacks the ortho-nitro activation, ensuring >98% regioselectivity.

Protocol:

  • Setup: Charge a reaction vessel with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) followed by the primary amine (R-NH₂, 1.1 equiv).

    • Note: For volatile amines, use the hydrochloride salt and increase DIPEA to 3.5 equiv.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting material (SM) and formation of the intense yellow/orange intermediate (Ar-NH-R).

  • Workup: Pour into ice-water (10x volume). The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Data Summary: Nucleophile Scope

Nucleophile (R-NH₂) Conditions Yield (%) Notes
Benzylamine 60°C, 4h 92% Clean precipitation
Aniline 90°C, 12h 78% Requires higher temp (weaker nuc)
Methylamine (THF soln) 50°C, Sealed 88% Use sealed tube

| Cyclopropylamine | 60°C, 5h | 85% | Excellent for kinase scaffolds |

Step 2 & 3: Nitro Reduction and Cyclization

Objective: Form the benzimidazole core.[1] Critical Warning:Avoid Catalytic Hydrogenation (H₂/Pd-C). This will debrominate the C1 position. Use chemical reductants (Fe, Sn, Zn, or Na₂S₂O₄).

Protocol (One-Pot Fe-Mediated Cyclization):

  • Reduction: Dissolve the SNAr product (from Step 1) in EtOH/H₂O (4:1) . Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to reflux (80°C) for 2 hours.

    • Check: LC-MS should show the aniline mass (M-30 relative to nitro).

  • Cyclization (Formative): Once reduction is complete, filter off Iron hot through Celite. Concentrate the filtrate.

  • Ring Closure: Redissolve the residue in Triethyl Orthoformate (HC(OEt)₃, 10 equiv) and add a catalytic amount of p-TSA (0.1 equiv). Reflux for 3 hours.

    • Alternative: For 2-substituted benzimidazoles, react the diamine with an aldehyde (R'-CHO) and Na₂S₂O₅ in DMF.

  • Isolation: Concentrate under vacuum. Purify via silica gel chromatography (DCM/MeOH gradient).

Step 4: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalize the C7-position (originally C1-Br) to generate a library.

Protocol:

  • Reagents: Combine the 7-Bromo-benzimidazole scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Why this catalyst? It resists chelation by the benzimidazole nitrogens better than Pd(PPh₃)₄.

  • Conditions: Degas with Argon for 5 mins. Heat to 90°C for 12 hours.

  • Purification: Standard aqueous workup followed by column chromatography.

Scientific Validation & Troubleshooting

Regiochemistry Verification
  • HMBC NMR: To confirm the SNAr occurred at C2 (and not C1), look for the correlation between the NH proton and the aromatic carbon bearing the nitro group.

  • NOE: In the final benzimidazole, an NOE signal between the N1-substituent and the C7-Br (or its coupled product) confirms the regiochemistry. If the reaction had occurred at C1, the substituent would be far from the remaining halogen.

Common Issues
ProblemRoot CauseSolution
Debromination Used H₂/Pd or Zn/HCl too vigorouslySwitch to Fe/NH₄Cl or SnCl₂ reduction.
Low Yield in SNAr Steric hindrance of amineIncrease temp to 100°C; switch solvent to NMP.
Stalled Coupling Pd poisoning by benzimidazole NUse Pd(dppf)Cl₂ or XPhos Pd G2; add free base protection (Boc) if necessary.

References

  • Chemoselective SNAr in Halo-Nitroarenes

    • Title: "Nucleophilic Aromatic Substitution of 2-Chloro-3-nitrobenzoic Acid Deriv
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the dominance of ortho-nitro activ
  • Benzimidazole Synthesis via Reductive Cyclization

    • Title: "One-pot synthesis of benzimidazoles
    • Source:Synlett, 2010, 2759-2764.[2]

    • Context: Validates the Fe-mediated reduction/cycliz
  • Title: "Site-selective Suzuki-Miyaura coupling of polyhalogenated benzimidazoles.
  • Compound Data

    • Title: "this compound (CAS 1263376-18-6)."[3][4][5][6][7][8]

    • Source:ChemicalBook / BenchChem.

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Application Note: Halogen Exchange Strategies for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective halogen exchange (HALEX) reactions of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6). This scaffold is a critical intermediate in the synthesis of poly-functionalized anilines, indoles, and benzimidazoles used in kinase inhibitors and immuno-oncology targets.

The molecule presents a unique "reactivity dichotomy":

  • C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.

  • C1-Bromo Position: Deactivated for SNAr (meta-nitro) but highly amenable to Transition-Metal Catalyzed (TMC) exchange.

This note provides two validated protocols: Fluorination via SNAr (converting C2-Cl to C2-F) and Iodination via Copper Catalysis (converting C1-Br to C1-I), enabling precise modular construction of drug candidates.

Mechanistic Analysis & Regioselectivity

Understanding the electronic landscape of the substrate is prerequisite to successful functionalization.

Substrate Electronic Map
  • Nitro Group (C3): The dominant directing group. It exerts a strong electron-withdrawing effect (-M, -I).[1]

  • C2-Chloro: Located ortho to the nitro group. The Meisenheimer complex formed upon nucleophilic attack at C2 is stabilized by resonance with the nitro group, dramatically lowering the activation energy for SNAr.

  • C1-Bromo: Located meta to the nitro group. It lacks resonance stabilization for SNAr. However, the C-Br bond is weaker than C-Cl, making it the preferred site for oxidative addition in metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) or copper-catalyzed halogen exchange.

  • C5-Methoxy: An electron-donating group (+M). While generally deactivating for SNAr, its position (meta to the nitro, para to the chloride) minimizes its deactivating influence on the C2 position compared to if it were ortho or para to the nucleophilic attack site.

Reaction Pathway Logic

ReactionLogic Substrate 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene ConditionA Condition A: KF, 18-Crown-6 Polar Aprotic Solvent Substrate->ConditionA S_NAr Path (Activated Cl) ConditionB Condition B: NaI, CuI, Ligand 110°C Substrate->ConditionB Metal-Cat Path (Labile Br) IntermediateA Meisenheimer Complex (C2) ConditionA->IntermediateA Nucleophilic Attack IntermediateB Oxidative Addition Complex (C1-Br) ConditionB->IntermediateB Cu Insertion ProductA Product A: 1-Bromo-2-fluoro- 5-methoxy-3-nitrobenzene IntermediateA->ProductA -Cl⁻ ProductB Product B: 1-Iodo-2-chloro- 5-methoxy-3-nitrobenzene IntermediateB->ProductB Ligand Exchange & Reductive Elim.

Figure 1: Divergent reactivity pathways. The C2-Cl is targeted by inorganic fluoride (SNAr), while C1-Br is targeted by metal catalysis.

Protocol A: SNAr Fluorination (Halex)

Objective: Selective conversion of C2-Cl to C2-F. Target Product: 1-Bromo-2-fluoro-5-methoxy-3-nitrobenzene.

Critical Parameters
  • Water Content: Moisture is the enemy of HALEX. Fluoride ions (F⁻) become heavily solvated by water, reducing nucleophilicity by orders of magnitude. Strictly anhydrous conditions are required.

  • Solvent: Sulfolane or DMSO are preferred. Sulfolane is thermally stable and allows higher temperatures, but DMSO is often sufficient for activated substrates like this one.

  • Catalyst: 18-Crown-6 (complexes K⁺) or Tetraphenylphosphonium bromide (TPPBr) are essential to solubilize the inorganic fluoride in the organic phase.

Materials
ComponentGradeRole
Substrate>98% HPLCStarting Material
Potassium Fluoride (KF)Spray-dried, >99%Nucleophile Source
18-Crown-6Reagent GradePhase Transfer Catalyst
DMSO (Dimethyl sulfoxide)Anhydrous (<50 ppm H₂O)Solvent
TolueneAnhydrousAzeotropic drying agent
Step-by-Step Procedure
  • Drying Step (Critical):

    • In a reaction vessel equipped with a Dean-Stark trap, add Potassium Fluoride (2.0 equiv) and Toluene.

    • Reflux for 1 hour to remove trace water azeotropically.

    • Distill off the toluene completely. Note: Spray-dried KF can sometimes be used directly if handled in a glovebox, but azeotropic drying is safer for reproducibility.

  • Reaction Assembly:

    • To the dried KF, add the Substrate (1.0 equiv) and 18-Crown-6 (0.1 equiv).

    • Add Anhydrous DMSO (5 mL per gram of substrate).

    • Seal the vessel under a Nitrogen or Argon atmosphere.

  • Heating:

    • Heat the mixture to 100°C - 110°C .

    • Note: Unlike unactivated benzenes requiring 180°C+, the ortho-nitro group activates this reaction. Exceeding 120°C may risk denitration or ether cleavage.

  • Monitoring:

    • Monitor via HPLC or TLC (Mobile Phase: 20% EtOAc/Hexane).

    • Look for the shift in Rf (Fluorinated products are typically less polar than chlorinated precursors).

    • Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into Ice Water (10x reaction volume). The product should precipitate.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash organic layer with Water (2x) and Brine (1x) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.[3]

Protocol B: Copper-Catalyzed Aromatic Finkelstein

Objective: Selective conversion of C1-Br to C1-I (for subsequent Grignard or Lithiation chemistry). Target Product: 1-Iodo-2-chloro-5-methoxy-3-nitrobenzene.

Mechanistic Insight

Standard SNAr will not touch the C1-Bromine because it is meta to the activating nitro group. We must use a copper catalyst (CuI) and a diamine ligand to facilitate the exchange via an oxidative addition/reductive elimination cycle.

Materials
ComponentEquivalentsRole
Substrate1.0Starting Material
Sodium Iodide (NaI)2.0Iodide Source
Copper(I) Iodide (CuI)0.05 (5 mol%)Catalyst
DMEDA (N,N'-Dimethylethylenediamine)0.10 (10 mol%)Ligand
1,4-DioxaneSolventMedium
Step-by-Step Procedure
  • Setup:

    • Use a screw-cap pressure vial or a round-bottom flask with a reflux condenser.

    • Add Substrate , NaI , and CuI to the vial.

    • Evacuate and backfill with Argon (3 cycles) to remove Oxygen (O₂ inhibits the Cu catalyst).

  • Solvent Addition:

    • Add 1,4-Dioxane (degassed) and DMEDA via syringe under Argon flow.

  • Reaction:

    • Heat to 110°C for 12–24 hours.

    • Observation: The reaction mixture often turns a blue-green color due to copper-amine complexes.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate.

    • Filter through a small pad of Silica Gel or Celite to remove copper salts.

    • Wash the filtrate with 5% aqueous Sodium Thiosulfate (to remove any free Iodine, indicated by a purple/brown color).

    • Concentrate and purify via column chromatography.[3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Wet DMSO or KFRepeat azeotropic drying of KF; use fresh anhydrous DMSO.
Side Product: Phenol (Ar-OH) Hydrolysis of F/ClSystem is not anhydrous; OH⁻ competes with F⁻. Ensure strict moisture control.
Side Product: Denitration Temperature too highReduce temperature to 90°C; the substrate is highly activated and doesn't need extreme heat.
Stalled Reaction (Protocol B) Catalyst PoisoningEnsure Oxygen is rigorously excluded. Use fresh CuI (should be off-white, not green/brown).

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated to dryness or subjected to thermal shock. Never distill the neat residue at high temperatures.

  • Potassium Fluoride: Highly toxic and hygroscopic. Reacts with acid to form HF. Handle in a fume hood.

  • Skin Sensitization: Halogenated nitroanisoles are potent skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

  • Halogen Exchange (Halex) Fluorination: Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F". Journal of the American Chemical Society, 78(23), 6034–6037.
  • Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein): Klpař, A., et al. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles". Journal of the American Chemical Society, 124(26), 7421–7428. (Foundational work on Cu/Diamine ligand systems applicable to halide exchange).
  • Substrate Data

    • PubChem. "this compound". CID 118278488. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS: 1263376-18-6) presents a unique challenge due to its dense substitution pattern. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro/halogen groups creates a molecule with moderate lipophilicity and a tendency to form low-melting eutectics with its regioisomers.

This guide moves beyond generic advice, focusing on the specific "pain points" of this molecule: oiling out during crystallization and co-elution of regioisomers (specifically the 4-nitro or 6-nitro isomers common in nitration mixtures).

Part 1: Impurity Profiling & Pre-Purification Logic

Before selecting a method, you must identify the nature of your crude mixture. The synthesis of this compound (likely via nitration of 1-bromo-2-chloro-5-methoxybenzene or methylation of a phenol precursor) typically yields three classes of impurities:

  • Regioisomers: The 4-nitro and 6-nitro isomers are kinetically favored due to the ortho/para directing power of the methoxy group. Your target (3-nitro) is meta to the methoxy, often making it a minor product or requiring specific steric forcing.

  • Demethylated Phenols: If Lewis acids or harsh acids were used, the methoxy group may cleave to form a phenol.

  • Poly-nitrated Species: If temperature control was poor, dinitro species may exist.

Workflow Decision Matrix

PurificationLogic Start Crude Mixture Analysis CheckPhenol Contains Phenols? (Check TLC/LC-MS) Start->CheckPhenol BaseWash Protocol A: Caustic Wash (1M NaOH) CheckPhenol->BaseWash Yes CheckIsomers Isomer Ratio > 85:15? CheckPhenol->CheckIsomers No BaseWash->CheckIsomers Recryst Protocol B: Dual-Solvent Crystallization CheckIsomers->Recryst Yes (Major Product) Column Protocol C: Flash Chromatography (Ag-Impregnated Silica optional) CheckIsomers->Column No (Complex Mix) Final Pure Solid (>98% HPLC) Recryst->Final Column->Final

Caption: Logical decision tree for selecting the purification route based on crude purity profile.

Part 2: Troubleshooting Guides (Protocols)

Protocol A: Chemical Wash (The "Phenol Trap")

Use this if your crude material is sticky or dark, indicating phenolic byproducts.

The Science: The methoxy ether is stable to base, but any demethylated phenol byproduct is acidic (


 due to the nitro group). Washing with base converts the phenol to a water-soluble phenolate, removing it from the organic layer.

Steps:

  • Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Wash 2x with cold 1M NaOH or 5% Na₂CO₃ .

    • Observation: The aqueous layer will likely turn bright yellow/orange (phenolate color).

  • Wash 1x with Brine to remove excess base.

  • Dry over MgSO₄ and concentrate.

Protocol B: Crystallization (The Anti-Oil Strategy)

Use this if the target isomer is the major product (>85%).

Common Issue: This compound is a low-melting solid (likely mp 50–80°C). It tends to "oil out" (separate as a liquid) rather than crystallize when the solution is hot, trapping impurities.

Recommended Solvent System: Ethanol/Water or Methanol/Water . Why? Alcohols provide moderate solubility for the nitro-halo-benzene, while water acts as a harsh anti-solvent to force the lattice formation.

Step-by-Step:

  • Dissolution: Dissolve 1g of crude in the minimum amount of boiling Ethanol (EtOH) .

    • Troubleshooting: If it doesn't dissolve in 5 mL EtOH, add small amounts of Acetone until clear.

  • The "Cloud Point": Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • The Re-Solubilization: Add 1-2 drops of EtOH to clear the solution again.

  • Seeding (Critical): Allow to cool to room temperature slowly.

    • Technique: If an oil droplet forms at the bottom, scratch the glass vigorously with a spatula at the oil/solvent interface. This induces nucleation.

  • Harvest: Cool to 4°C. Filter and wash with cold 50% EtOH/Water.

Data Table: Solvent Efficacy

Solvent System Solubility (Hot) Solubility (Cold) Risk of Oiling Impurity Rejection
Ethanol (95%) High Moderate Low Good
EtOAc / Hexane Very High High High Poor (Co-crystallization)
Methanol / Water High Low Moderate Excellent

| Toluene | High | Moderate | Low | Good (for non-polar impurities) |

Protocol C: Chromatography (Separating Regioisomers)

Use this if you have a mixture of 3-nitro (target) and 4-nitro/6-nitro isomers.

The Science: Nitro regioisomers often have very similar


 values on standard silica. However, the position of the nitro group relative to the methoxy affects the dipole moment significantly.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane : Ethyl Acetate or Hexane : DCM .

Optimization Guide:

  • TLC Screening: Run a TLC in 10% EtOAc in Hexane.

    • Target

      
      : Aim for 0.25 - 0.35.
      
    • Separation: If spots overlap, switch to Toluene : Acetone (95:5) . The

      
       interactions of toluene often discriminate between nitro-isomers better than alkanes.
      
  • Gradient Elution:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0% to 10% EtOAc over 10 CV.

    • Hold: 10% EtOAc (elute product).

    • Flush: 50% EtOAc.

Advanced Tip: If isomers co-elute, use Ag-Impregnated Silica (10% w/w AgNO₃). The silver ions complex with the


-systems differently based on steric accessibility (ortho vs. meta substitution).

Part 3: Frequently Asked Questions (FAQs)

Q1: The solid is yellow but the NMR shows <95% purity. What is the yellow impurity? A: Nitro compounds are inherently yellow, but intense orange/red coloration usually indicates azo-coupling byproducts or phenolic impurities . If the NMR shows aromatic peaks not belonging to your product, perform the Protocol A (Base Wash) . If the color persists but NMR is clean, it is likely a trace, high-extinction coefficient impurity that can be removed by filtering a solution through a small pad of activated charcoal.

Q2: My product is oiling out even in Ethanol/Water. What now? A: This indicates the "metastable zone" is too narrow. Switch to Trituration .

  • Dissolve the oil in a small amount of Diethyl Ether.

  • Add excess Pentane or Hexane until cloudy.

  • Rotovap slowly without heat. As the ether evaporates, the less soluble solid is forced to crash out as a powder rather than an oil.

Q3: Can I use distillation? A: Do not distill. Poly-halogenated nitrobenzenes are thermally unstable. While simple nitrobenzene can be distilled, the added bromine and chlorine atoms weaken the ring stability, and the methoxy group can undergo thermal rearrangement or cleavage above 150°C. Stick to chromatography or crystallization.

References

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (Demonstrates separation of nitroanisole isomers using non-polar/polar gradients). 1[2][3][4]

  • ChemicalBook. (2022). Synthesis and Properties of 1-Bromo-2-methoxy-3-nitrobenzene. (Provides baseline solubility and workup data for the direct analog). 5

  • BenchChem. (2025).[6] Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (Validates the use of silica chromatography for similar tri-substituted nitrobenzenes). 6[2][3][4]

  • Organic Syntheses. m-Bromonitrobenzene. Coll. Vol. 1, p.123 (1941). (Establishes ethanol as the standard recrystallization solvent for bromonitrobenzenes). 2[2][4]

Sources

Recrystallization solvents for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Case ID: REC-BCMN-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

You are working with This compound (CAS: 1263376-18-6).[1] This is a poly-substituted aromatic scaffold featuring competing solubility drivers: the lipophilic halogens (Br, Cl) versus the polar, hydrogen-bond-accepting nitro and methoxy groups.

The Challenge: Nitro-anisole derivatives with low melting points (often <100°C) are notorious for "oiling out" rather than crystallizing. The presence of the methoxy group increases solubility in alcohols, while the halogens decrease water solubility.

This guide provides a validated solvent screening protocol and troubleshooting framework based on structural analogs (e.g., 2-bromo-6-nitroanisole and 1-bromo-2-methoxy-3-nitrobenzene) and standard organic purification principles.

Part 1: Solvent System Recommendations

Based on the polarity profile (LogP ~3.0) and structural analogs, the following solvent systems are prioritized.

Primary Solvent Candidates (Single Solvent)
SolventPolarity IndexSuitabilityTechnical Notes
Ethanol (Abs.) 5.2High Best Starting Point. The methoxy/nitro groups interact favorably with EtOH hot, while the halogens drive precipitation upon cooling [1].
Methanol 5.1High Similar to ethanol but higher solubility power. Use if the compound is too insoluble in refluxing ethanol [2].
Isopropanol (IPA) 3.9Medium Good for "oiling out" issues. The higher boiling point allows for better dissolution, but lower polarity aids crystallization.
Ethyl Acetate 4.4Low Generally too soluble even at cold temperatures. Use only as a solvent in a binary system.
Binary Solvent Systems (Solvent / Anti-Solvent)
Solvent PairRatio (v/v)MechanismProtocol Note
EtOH / Water 9:1 to 5:1Polarity ShiftDissolve in hot EtOH; add warm water until turbid. Risk:[2][3] Oiling out if water is added too fast.
EtOAc / Hexane 1:3 to 1:5LipophilicityDissolve in min. hot EtOAc; add hot Hexane. Excellent for removing polar impurities.
DCM / Hexane 1:4VolatilityUseful if the compound is heat-sensitive (low boiling point of DCM), but crystal size is often small.

Part 2: Interactive Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation limit exceeded). Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (approx. 20% volume) to lower the concentration.

  • Seed the solution: Add a tiny crystal of the pure product (or scratch the glass) at a temperature just below the expected melting point.

  • Switch Solvent: Move from Ethanol to Isopropanol (IPA). IPA has a lower dielectric constant, often stabilizing the crystal lattice over the oil phase for nitro-aromatics.

Q2: The solution is dark/colored, but the product should be pale yellow. Is this a problem? Diagnosis: Nitro compounds often oxidize slightly or contain azo/azoxy impurities. Corrective Action:

  • Perform a Hot Filtration with Activated Charcoal.[4]

  • Protocol: Dissolve compound in boiling solvent.[2][4][5][6] Add 1-2% w/w activated charcoal. Stir for 5 mins. Filter through Celite while hot. The filtrate should be significantly clearer.

Q3: I have low recovery yield (<50%). Where is my product? Diagnosis: The compound is likely too soluble in the cold solvent. Corrective Action:

  • Concentrate the Mother Liquor: Evaporate the filtrate to half volume and cool again to obtain a "second crop" (check purity, as this crop is usually dirtier).

  • Change Solvent: If using Methanol, switch to Ethanol or IPA. If using Ethanol, switch to an Ethanol/Water binary system to force precipitation [3].

Part 3: Validated Experimental Workflows

Workflow A: Single-Solvent Recrystallization (Ethanol)
  • Preparation: Place crude solid in an Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add Ethanol dropwise while heating the flask on a hotplate (approx. 70°C).

  • Saturation: Add just enough solvent to dissolve the solid at boiling point. Crucial: Add 5-10% excess solvent to prevent premature crystallization during filtration.

  • Filtration (Optional): If insoluble particles exist, filter rapidly through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed for 1-2 hours.

  • Maximization: Once crystals appear, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Collection: Vacuum filter using a Buchner funnel. Wash with cold Ethanol.[7]

Workflow B: Binary Solvent (Ethyl Acetate / Hexane)
  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add hot Hexane (or Heptane) until the solution turns slightly cloudy (turbid).

  • Add one drop of Ethyl Acetate to clear the turbidity.

  • Allow to cool slowly.[4][5] The non-polar Hexane forces the nitro-aromatic out of solution as it cools.

Part 4: Process Logic & Visualization

The following diagrams illustrate the decision logic and purification pathway.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene SolCheck Check Solubility in Cold Ethanol Start->SolCheck SolubleCold Soluble in Cold? SolCheck->SolubleCold HeatCheck Check Solubility in Boiling Ethanol SolubleCold->HeatCheck No TryBinary Use Binary System (EtOAc + Hexane) SolubleCold->TryBinary Yes (Too Soluble) SolubleHot Soluble in Hot? HeatCheck->SolubleHot UseEtOH Use Ethanol (Single Solvent) SolubleHot->UseEtOH Yes TryMeOH Try Methanol (Higher Solubility) SolubleHot->TryMeOH No (Insoluble)

Caption: Decision matrix for selecting the optimal solvent system based on solubility observations.

Figure 2: Recrystallization Process Flow

RecrystProcess Crude Crude Material Dissolve Dissolve (Reflux) Crude->Dissolve Add Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >80°C Cool Slow Cooling (RT -> Ice Bath) Filter->Cool Nucleation Collect Vacuum Filtration Cool->Collect Precipitation Pure Pure Crystals Collect->Pure Wash & Dry

Caption: Standard operating procedure for thermal recrystallization of nitro-aromatics.

References

  • BenchChem Technical Support. (2025).[7][8][9] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. Retrieved from

  • PubChem. (2025).[10] 1-Bromo-2-chloro-3-nitrobenzene (Analog Data).[10] National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

  • ChemicalBook. (2022). Synthesis and Properties of 1-Bromo-2-methoxy-3-nitrobenzene. Retrieved from

Sources

Technical Support Center: Selective Reduction of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-NO2-HALO-001 Subject: Troubleshooting Low Conversion & Chemoselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: Reducing 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene presents a classic "chemoselectivity vs. activity" paradox.

  • Steric Hindrance (Low Activity): The nitro group at C3 is ortho-substituted by a chlorine atom at C2. This forces the nitro group out of planarity with the aromatic ring, diminishing resonance stabilization and significantly increasing the activation energy required for electron transfer. This is the primary cause of "stalled" reactions.

  • Chemoselectivity (Side Reactions): Standard catalytic hydrogenation (e.g., H₂/Pd-C) carries a high risk of hydrodehalogenation . The carbon-bromine (C-Br) bond is particularly labile and will likely be cleaved before the sterically hindered nitro group is fully reduced, leading to des-bromo impurities.

Core Recommendation: Abandon standard Pd/C hydrogenation. Move immediately to dissolving metal reductions (Fe/NH₄Cl) for small-to-medium scale, or Sulfided Platinum (Pt(S)/C) for larger scale catalytic hydrogenation.

Diagnostic Workflow (Interactive Triage)

Use the following decision tree to identify the root cause of your failure mode.

TroubleshootingTree Start Start: What is the primary failure mode? Issue1 Reaction Stalled / Incomplete (SM remains, Intermediate present) Start->Issue1 Issue2 Low Yield / Byproducts (Des-halo, Azo, Tars) Start->Issue2 Issue3 Workup / Isolation Failure (Emulsions, Sludge) Start->Issue3 StallCause1 Cause: Iron Surface Passivation (Oxide coating blocks e- transfer) Issue1->StallCause1 Using Fe/Zn? StallCause2 Cause: Solubility Mismatch (Substrate precipitated) Issue1->StallCause2 Thick slurry? ByprodCause1 Cause: Hydrodehalogenation (Pd/C is too active) Issue2->ByprodCause1 Lost Br/Cl? ByprodCause2 Cause: Condensation (Nitroso-Amine coupling) Issue2->ByprodCause2 Red/Orange Impurity? WorkupFix Fix: Hot Celite Filtration or EDTA wash Issue3->WorkupFix StallFix1 Fix: Add dilute HCl or Use Activated Iron StallCause1->StallFix1 StallFix2 Fix: Add THF/EtOH co-solvent Increase Temp to 70°C StallCause2->StallFix2 ByprodFix1 Fix: Switch to Pt(S)/C or Fe/NH4Cl ByprodCause1->ByprodFix1 ByprodFix2 Fix: Lower pH (mildly acidic) Avoid localized overheating ByprodCause2->ByprodFix2

Caption: Diagnostic logic flow for identifying failure modes in halogenated nitrobenzene reduction.

Standard Operating Procedures (SOPs)

Method A: Activated Iron Reduction (The "Gold Standard" for Selectivity)

Best for: Preserving Halogens, Small-Medium Scale (1g - 100g)

The Logic: Iron in protic media (Bechamp conditions) reduces nitro groups via single electron transfer (SET). It is chemically incapable of cleaving aryl-halide bonds under mild conditions, guaranteeing chemoselectivity.

Protocol:

  • Activation (Critical Step): In a flask, suspend Iron powder (325 mesh, 5.0 equiv) in water. Add 2-3 drops of conc. HCl and stir for 5 mins. Why? This etches the oxide layer, exposing reactive Fe(0).

  • Solvent System: Add Ethanol (or THF if solubility is poor) to the activated iron paste. Ratio should be 3:1 Solvent:Water.

  • Addition: Add This compound (1.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring .

    • Note: Magnetic stirring often fails here due to the density of iron sludge, leading to stalling.

  • Monitoring: Check HPLC/TLC after 2 hours. If stalled, add 1.0 equiv fresh activated Iron.

  • Workup: Filter hot through a Celite pad. Wash the cake with hot EtOAc.

Method B: Sulfided Platinum Hydrogenation (The "Scalable" Method)

Best for: Large Scale (>100g), Clean Workup

The Logic: Sulfur poisons the catalyst surface, dampening its activity. It inhibits the high-energy surface sites required for C-Halogen bond cleavage but retains enough activity to reduce the nitro group.

Protocol:

  • Catalyst: Use 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2-5 wt% relative to substrate.

  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification/solvolysis is a risk, though rare here).

  • Conditions: Hydrogen balloon (1 atm) or low pressure (1-3 bar). Temperature: 25-40°C.

  • Additive (Optional): If dehalogenation traces appear, add 0.1 equiv of Diphenylsulfide to further poison the catalyst.

Troubleshooting Guides & FAQs

Issue 1: "The reaction stalls at ~60% conversion."

Diagnosis: This is the most common issue with the 2-chloro substituted system. The steric bulk prevents the intermediate aryl-hydroxylamine from accessing the metal surface for the final reduction step to the amine. Corrective Actions:

  • Increase Temperature: Reflux is mandatory. 40°C is insufficient for ortho-hindered substrates.

  • Switch Solvent: If using EtOH/H₂O, switch to n-Propanol/H₂O or THF/H₂O . Higher boiling point and better solubility of the lipophilic intermediate prevent precipitation on the iron surface.

  • Add Acid: If using Fe/NH₄Cl, spike the reaction with 5% Acetic Acid. The protonation of the hydroxylamine intermediate facilitates the elimination of water.

Issue 2: "I see a 'Des-Bromo' impurity (M-79/81)."

Diagnosis: You are likely using Pd/C or Raney Nickel.[1] These catalysts perform oxidative addition into C-Br bonds faster than sterically hindered nitro reduction. Corrective Actions:

  • Immediate Stop: Do not continue. The impurity is difficult to separate.

  • Change Catalyst: Switch to Pt(S)/C (Method B) or Fe/NH₄Cl (Method A).

  • Chemical Alternative: If you lack Pt(S)/C, use Stannous Chloride (SnCl₂·2H₂O) in Ethanol (5 equiv). It is perfectly selective but requires a tedious workup (emulsions).

Issue 3: "The workup is a nightmare; emulsions and black sludge."

Diagnosis: Iron oxide residues (


) are fine particulates that clog filters and stabilize emulsions.
Corrective Actions: 
  • The "Hot Filter" Trick: You must filter the reaction mixture while it is still near boiling. If it cools, the product may co-precipitate with the iron sludge.

  • The EDTA Wash: During extraction, wash the organic layer with aqueous EDTA (disodium salt) or Potassium Sodium Tartrate (Rochelle salt). This chelates leached iron ions, breaking the emulsion.

Comparative Data: Method Selection

MethodReagentSelectivity (Halogen Retention)Conversion RateWorkup DifficultyRecommendation
A Fe / NH₄Cl Excellent (>99%) Moderate (Slow)High (Sludge)Primary Choice
B H₂ / Pt(S)/C Very Good (>98%) High (Fast)Low (Filtration)Scale-up Choice
C H₂ / Pd/CPoor (<50%)HighLowDO NOT USE
D SnCl₂Excellent (>99%)HighVery HighBackup Only

References

  • Selective Reduction of Nitroarenes

    • Title: Selective Reduction of Nitro Compounds[2][3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Iron/Acetic Acid Reduction (Bechamp)

    • Title: Reduction of Nitro Compounds - Common Conditions
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Suppression of Dehalogenation

    • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activ
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Mechanistic Insight (Steric Hindrance)

    • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes
    • Source: Journal of Chemical Educ
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of nucleophilic aromatic substitution (SNAr) on 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable insights to navigate the complexities of this reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Understanding the Substrate: Electronic and Steric Considerations

This compound is a highly functionalized aromatic ring, presenting a unique set of challenges and opportunities for SNAr reactions. Before delving into temperature optimization, a clear understanding of the electronic landscape of the substrate is paramount.

  • Activation: The potent electron-withdrawing nitro group (-NO2) is the primary activator of the ring towards nucleophilic attack.[1][2] Its position meta to the methoxy group and ortho and para to the leaving groups is crucial for stabilizing the negatively charged Meisenheimer intermediate.[3][4]

  • Leaving Groups: The molecule possesses two potential leaving groups: bromo and chloro. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of SN2 reactions.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.[1][5]

  • Directing Effects:

    • The nitro group strongly directs nucleophilic attack to the ortho and para positions.[6][7] In this substrate, the chloro group is ortho and the bromo group is para to the nitro group.

    • The methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density.[8] However, its meta position relative to the nitro group minimizes this deactivating effect on the positions activated by the nitro group.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is sluggish or shows no conversion. How does temperature play a role, and what is a good starting point?

A1: Low conversion is a common issue and often directly related to insufficient thermal energy to overcome the activation barrier of the reaction.

The Role of Temperature: Temperature is a critical parameter in SNAr reactions. Increasing the temperature generally increases the reaction rate by providing the necessary energy for the nucleophile to attack the electron-deficient aromatic ring and form the Meisenheimer complex.[1]

Recommended Starting Temperature: A good starting point for reactions with common nucleophiles (e.g., amines, alkoxides) is typically in the range of 80-120 °C .[1] However, the optimal temperature is highly dependent on the nucleophilicity of the attacking species and the solvent used.

Troubleshooting Low Conversion:

  • Gradual Temperature Increase: If you observe low conversion at your initial temperature, incrementally increase the temperature by 10-20 °C and monitor the reaction progress closely using an appropriate analytical technique like TLC, GC-MS, or LC-MS.[9]

  • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or NMP.[1][10] These solvents are effective at solvating the cation of the nucleophile's salt, making the anionic nucleophile more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[1]

  • Nucleophile Strength: If increasing the temperature leads to decomposition or side products before significant conversion is achieved, your nucleophile may be too weak. Consider using a stronger nucleophile (e.g., an alkoxide instead of an alcohol) or adding a base to deprotonate a neutral nucleophile in situ.[1]

Q2: I'm observing a mixture of products with substitution at both the bromo and chloro positions. How can I control the regioselectivity by tuning the temperature?

A2: Achieving regioselectivity between the chloro and bromo positions is a key challenge. While the chloro group is generally a better leaving group in SNAr reactions, the difference in reactivity may not be substantial, leading to mixtures.[1]

Temperature Effects on Regioselectivity:

  • Lower Temperatures (Kinetic Control): At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at the two positions. The substitution will preferentially occur at the carbon atom that is more electrophilic and leads to a more stable transition state. Given that chlorine is more electronegative than bromine, the carbon attached to the chlorine is more electron-deficient, favoring nucleophilic attack. Therefore, lower reaction temperatures will likely favor substitution of the chloro group.

  • Higher Temperatures (Thermodynamic Control): At higher temperatures, the reaction may approach thermodynamic control, where the product ratio is governed by the relative stabilities of the products. However, for irreversible SNAr reactions, kinetic control is the dominant factor. More importantly, higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive site (the bromo position), leading to a decrease in selectivity.

Experimental Protocol for Optimizing Regioselectivity:

  • Initial Low-Temperature Screen: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the formation of the two products over time. This will give you an indication of the inherent kinetic preference.

  • Controlled Temperature Titration: If the reaction is too slow at lower temperatures, gradually increase the temperature in small increments (e.g., 10 °C) and analyze the product ratio at each temperature point after a fixed reaction time.

  • Data Analysis: Plot the ratio of the desired regioisomer to the undesired one as a function of temperature. This will help you identify the optimal temperature window that provides an acceptable reaction rate while maximizing selectivity.

Temperature (°C)Reaction Time (h)Conversion (%)Ratio of Chloro-substituted to Bromo-substituted Product
60241595:5
80126585:15
10069570:30
1203>9960:40

This is a representative data table and actual results will vary depending on the nucleophile and solvent.

Q3: At elevated temperatures, I'm seeing significant decomposition of my starting material and/or product. What are the likely side reactions, and how can I mitigate them?

A3: High temperatures can lead to a variety of side reactions, compromising yield and purity.

Common High-Temperature Side Reactions:

  • Di-substitution: If your nucleophile is used in excess, higher temperatures can promote a second substitution reaction, particularly if the first substitution product is still activated towards nucleophilic attack. To favor mono-substitution, use a stoichiometric amount of the nucleophile and maintain the lowest effective temperature.[1]

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with your intended nucleophile, a phenomenon known as solvolysis, which is more prevalent at higher temperatures.[1] It is generally advisable to use non-reactive, polar aprotic solvents.

  • Nitro Group Reduction: In the presence of certain nucleophiles (especially those that can also act as reducing agents) and at elevated temperatures, the nitro group can be partially or fully reduced.[11][12] This can lead to a complex mixture of products. If this is suspected, consider using milder reaction conditions or a different synthetic route.

  • Hydrolysis: If there is any moisture present in the reaction, the starting material or product may be susceptible to hydrolysis, especially under basic conditions and at high temperatures. Ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Troubleshooting Workflow:

G start Low Yield or Side Products? temp Is the reaction temperature in the optimal range (80-120°C)? start->temp low_temp Reaction too slow. Gradually increase temperature. temp->low_temp No high_temp Decomposition or low selectivity. temp->high_temp Yes solvent Are you using a polar aprotic solvent (e.g., DMSO, DMF)? low_temp->solvent high_temp->solvent change_solvent Switch to a polar aprotic solvent. solvent->change_solvent No nucleophile Is the nucleophile strong enough? solvent->nucleophile Yes change_solvent->nucleophile stronger_nuc Use a stronger nucleophile or add a base. nucleophile->stronger_nuc No success Reaction Optimized nucleophile->success Yes stronger_nuc->success

Caption: A troubleshooting workflow for optimizing the SNAr reaction.

Experimental Protocol: Temperature Screening for Optimal Yield and Selectivity

This protocol outlines a general method for screening reaction temperatures to find the optimal conditions for the substitution reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or another suitable base

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates, GC-MS, or LC-MS for analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: To each vial, add anhydrous DMF to achieve a desired concentration (e.g., 0.1 M).

  • Temperature Screening: Place the vials in a heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every 2 hours) by TLC. For more quantitative analysis, take aliquots from each reaction, quench them, and analyze by GC-MS or LC-MS to determine the conversion and the ratio of regioisomers.

  • Work-up (for a completed reaction): Once the starting material is consumed (as determined by monitoring), cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography to isolate the desired product(s). Characterize the product(s) by NMR and mass spectrometry to confirm the structure and assess purity.

Visualizing the SNAr Mechanism:

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Leaving Group Departure A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Slow C Substitution Product + Leaving Group B->C Fast

Caption: The two-step addition-elimination mechanism of SNAr.

By systematically evaluating the effect of temperature, you can fine-tune your reaction conditions to achieve the desired outcome, whether it be maximizing the overall yield or controlling the regioselectivity of the substitution.

References

  • Allen, A. D. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. Available from: [Link]

  • Buncel, E., & Wilson, H. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, 1987(9), 1243-1248. Available from: [Link]

  • Mąkosza, M., Błażej, K., & Danikiewicz, W. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 2020, 25(20), 4815. Available from: [Link]

  • Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Available from: [Link]

  • Microsaic. Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturize. Available from: [Link]

  • Wuest, F., Berndt, M., & Bergmann, R. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 2005, 48(11), 807-821. Available from: [Link]

  • Błażej, K., & Mąkosza, M. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Advances, 2021, 11(16), 9348-9355. Available from: [Link]

  • Gemoets, H. P. L., et al. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Organic Process Research & Development, 2016, 20(4), 743-750. Available from: [Link]

  • International Journal of Research and Technology Innovation. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Available from: [Link]

  • University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Available from: [Link]

  • Chemistry Stack Exchange. Directing effects of poly-substituted aromatic rings. Available from: [Link]

  • Pietra, F. Nucleophilic Aromatic Substitution of the Nitro-group. Quarterly Reviews, Chemical Society, 1969, 23(4), 504-521. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. Available from: [Link]

  • Michigan State University. Aromatic Reactivity. Available from: [Link]

  • University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available from: [Link]

  • ChemConnections. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. Available from: [Link]

  • RSC Publishing. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Available from: [Link]

  • Test Prep Champions. Nucleophilic Aromatic Substitution Practice Problems. Available from: [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Available from: [Link]

  • UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • Semantic Scholar. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

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Technical Support Center: Stability & Storage of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Optimization of Storage Conditions to Mitigate Degradation Pathways Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Core Directive

Compound: 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene CAS: 1263376-18-6 Molecular Formula: C₇H₅BrClNO₃[1]

The Bottom Line: This compound possesses a highly functionalized benzene ring containing vicinal halogens (Br, Cl) and a nitro group. The primary degradation risks are photochemical decomposition (driven by the nitro group) and hydrolytic instability (driven by the activation of the 2-chloro position by the ortho-nitro group).

Immediate Action Required: Store at 2–8°C in a desiccated , amber glass vial under an inert atmosphere (Argon/Nitrogen).

Critical Storage Parameters (The "Why" & "How")

The following parameters are non-negotiable for maintaining purity >98% over extended periods (6+ months).

A. Temperature Control
  • Standard: 2–8°C (Refrigerated).

  • Long-Term (>1 Year): -20°C.

  • Scientific Rationale: The Arrhenius equation dictates that reaction rates (degradation) roughly double for every 10°C increase. While the solid is relatively stable, the ortho-nitro placement activates the chlorine atom, lowering the energy barrier for nucleophilic aromatic substitution (SNAr). Low temperature kinetically inhibits this pathway.

B. Light Exclusion (Photolysis)
  • Requirement: Amber borosilicate glass or aluminum foil wrapping.

  • Scientific Rationale: Nitro-aromatics are notoriously photosensitive. UV/Visible light excites the nitro group (

    
     transition), generating radical species that lead to darkening (formation of azo/azoxy dimers or nitroso intermediates).
    
  • Visual Indicator: If the yellow powder turns orange/brown, significant photolysis has occurred.

C. Moisture & Atmosphere[2]
  • Requirement: Store under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Use a desiccator if inert gas is unavailable.
  • Scientific Rationale:

    • Hygroscopicity: The methoxy group can hydrogen bond with atmospheric water, leading to "caking."

    • Hydrolysis Risk: The 2-chloro substituent is ortho to the electron-withdrawing nitro group. This makes the carbon-chlorine bond electron-deficient and susceptible to attack by water (hydrolysis), potentially converting the compound to the corresponding phenol derivative over time.

Interactive Troubleshooting Guide (FAQ)

Q1: "My compound has turned from a pale yellow solid to a sticky, dark orange gum. Is it usable?"

Diagnosis: Advanced degradation via photolysis and likely moisture absorption (deliquescence).

  • Mechanism: The color shift indicates the formation of diazo-oxides or nitroso-benzene byproducts caused by light exposure. The "gum" texture suggests the crystal lattice was disrupted by water absorption, lowering the melting point.

  • Action:

    • Check purity via HPLC/LC-MS.

    • If purity is <90%, recrystallization is required (Try Ethanol/Water or Hexane/Ethyl Acetate systems).

    • If "oiling out" persists, the sample may be irretrievable.

Q2: "Can I store this in a standard polyethylene (plastic) tube?"

Diagnosis: Risk of leaching and permeation.

  • Mechanism: Halogenated aromatics can act as plasticizers, slowly leaching into the plastic or extracting monomers from the container. Furthermore, standard plastics are permeable to oxygen and moisture.

  • Action: Transfer immediately to a glass vial with a Teflon (PTFE) lined cap. PTFE is chemically resistant to halogenated interactions.

Q3: "I need to keep a stock solution. Which solvent is best?"

Diagnosis: Solvent compatibility.

  • Recommendation: DMSO or Anhydrous DMF.

  • Warning: Do NOT store in nucleophilic solvents (like Methanol or Ethanol) for long periods at room temperature. The activated chlorine (ortho to nitro) is susceptible to

    
     attack by the alkoxide, potentially forming the di-methoxy analog.
    
  • Storage: Aliquot stock solutions, freeze at -20°C, and avoid repeated freeze-thaw cycles.

Decision Logic & Workflows

Workflow A: Storage Decision Tree

Use this logic flow to determine the correct storage vessel and location based on your usage frequency.

StorageLogic Start New Shipment Received StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solid Solution Solubilized (DMSO/DMF) StateCheck->Solution Liquid Usage Usage Frequency? Solid->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Fridge Store at 2-8°C Desiccator Amber Vial Daily->Fridge Freezer Store at -20°C Under Argon/N2 Parafilm Seal LongTerm->Freezer Aliquot Aliquot into Single-Use Vials Solution->Aliquot FreezeSol Freeze at -20°C or -80°C Aliquot->FreezeSol

Figure 1: Decision matrix for determining optimal storage based on physical state and usage frequency.

Workflow B: Degradation Mechanism Visualization

Understanding how the molecule breaks down helps in preventing it.

DegradationPath Compound 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene Radical Nitro-Radical Species Compound->Radical Photolysis (n->pi*) HydrolysisProd Phenol Derivative (Cl displaced by OH) Compound->HydrolysisProd SNAr (Activated by o-NO2) EtherProd Ether Derivative (Cl displaced by OR) Compound->EtherProd SNAr Light UV/Vis Light Moisture Moisture (H2O) + Heat Moisture->HydrolysisProd Nucleophile Alcohol Solvent (MeOH/EtOH) Nucleophile->EtherProd Dimer Azo/Azoxy Dimers (Dark Color) Radical->Dimer Dimerization

Figure 2: Primary chemical degradation pathways. Note the central role of the nitro group in activating the ring for both photolysis and nucleophilic attack.

Summary of Physical Data & Specifications

PropertyValueRelevance to Storage
Physical State Solid (Powder/Crystal)Keep below melting point to prevent sintering.
Melting Point ~70-80°C (Estimated*)Store cool. If stored >40°C, risk of sublimation or caking increases.
Hygroscopicity ModerateMethoxy group can attract water; requires desiccation.
Reactivity Activated SNAr substrateAvoid protic solvents (alcohols) for long-term storage.
Light Sensitivity High (Nitro-aromatic)Strict requirement for amber glass.

*Melting point based on structural analogs (e.g., substituted nitroanisoles); exact experimental value may vary by batch purity.

References

  • ChemScene. (2024). This compound Product Specifications & Storage. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene (Analogous Stability Data). Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Halogenated Nitrobenzenes. Retrieved from

  • Sigma-Aldrich. (2025).[2] Handling and Storage of Light-Sensitive Nitro Compounds. Retrieved from

Sources

Technical Support Center: Column Chromatography Eluent Systems for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the purification of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this and structurally similar molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to a successful separation. This compound is a moderately polar aromatic compound. Its key features are:

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Halogen Substituents (Bromo and Chloro): These groups are electronegative and increase the compound's polarity.

  • Methoxy Group (-OCH3): This is an electron-donating group that contributes to the compound's polarity.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group and significantly increases the polarity of the molecule.

The predicted XlogP value, a measure of lipophilicity, is around 3.0, which indicates a compound of intermediate polarity.[1][2][3] This combination of functional groups means that a well-chosen eluent system is critical for achieving good separation from nonpolar and highly polar impurities.

Q2: What is the recommended starting point for developing an eluent system for this compound on a silica gel column?

A2: For a compound with the polarity of this compound, a good starting point for a normal-phase separation on silica gel is a mixture of a nonpolar solvent and a moderately polar solvent.[4] A common and effective initial system is a mixture of hexanes and ethyl acetate .

A typical starting ratio would be in the range of 10-30% ethyl acetate in hexanes . This can be fine-tuned based on the results of preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How do I use Thin Layer Chromatography (TLC) to optimize the eluent system for my column?

A3: TLC is an indispensable tool for quickly determining the optimal solvent system for your column chromatography.[5][6] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4 .[7]

  • If the Rf is too high (spot moves too far up the plate): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

  • If the Rf is too low (spot barely moves from the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent.

It is a proven fact that a good separation is achieved in normal-phase silica column chromatography when the solvent mixture provides an Rf of 0.2 - 0.3 on a TLC plate.[7]

Q4: My compound is not separating well from an impurity. What are my options?

A4: Poor separation can often be resolved by adjusting the selectivity of your eluent system. If increasing or decreasing the polarity of your hexane/ethyl acetate system isn't working, consider the following:

  • Change the polar solvent: Replace ethyl acetate with a different solvent of similar polarity but different chemical properties. Good alternatives include dichloromethane (DCM) or diethyl ether. For more polar compounds, a small percentage of methanol in DCM can be effective.[4]

  • Introduce a third solvent: Sometimes, adding a small amount of a third solvent can dramatically improve separation. For aromatic compounds, incorporating toluene into your eluent system can enhance separation due to π-π interactions.[8][9]

  • Consider a different stationary phase: If eluent optimization fails, the issue may be with the stationary phase. For some compounds, alumina can provide a different selectivity than silica gel.[10]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the column chromatography of this compound.

Problem 1: The compound is not eluting from the column.
Possible Cause Troubleshooting Steps
Eluent is not polar enough. This is the most common cause. Gradually increase the polarity of your eluent system. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[4]
Compound has degraded on the silica gel. Some compounds can be sensitive to the acidic nature of silica gel.[11] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.
Incorrect solvent system preparation. Double-check that you have mixed your eluent in the correct proportions.[11]
Problem 2: The compound is eluting too quickly (with the solvent front).
Possible Cause Troubleshooting Steps
Eluent is too polar. Decrease the polarity of your eluent. If you are using 30% ethyl acetate in hexanes, try reducing it to 10% or even 5%. For very nonpolar compounds, you may need to use 100% hexanes or petroleum ether.[4]
Column is overloaded. If you have loaded too much sample onto the column, it can lead to poor separation and fast elution. As a general rule, the mass of your sample should not exceed 1-5% of the mass of the stationary phase.[12]
Problem 3: The separation is poor, with significant peak tailing.
Possible Cause Troubleshooting Steps
Inappropriate solvent polarity. Tailing can occur if the eluent polarity is not optimized. Try to fine-tune the solvent ratio based on TLC results. Sometimes a slight increase or decrease in polarity can sharpen the peaks.
Compound is too soluble in the eluent. If the compound is highly soluble in the mobile phase, it can lead to tailing. Try a solvent system where the compound has moderate solubility.
Interactions with the stationary phase. The nitro and methoxy groups can have strong interactions with the silica surface. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid or triethylamine, can sometimes improve peak shape by masking active sites on the silica gel.
Column packing issues. A poorly packed column will lead to channeling and band broadening. Ensure your column is packed uniformly.
Problem 4: Co-elution of the target compound with an impurity.
Possible Cause Troubleshooting Steps
Insufficient resolution. If two compounds have very similar polarities, they can be difficult to separate. In this case, a gradient elution can be very effective. Start with a low polarity eluent and gradually increase the polarity over the course of the separation. This can help to resolve closely eluting compounds.[12]
Need for a different solvent system. As mentioned in the FAQs, changing one of the solvents in your eluent system can alter the selectivity of the separation. Try switching from ethyl acetate to dichloromethane or adding toluene to your mobile phase.[4][8]
Consider a different stationary phase. If all else fails, a different stationary phase may be necessary. Alumina or even reversed-phase silica could provide the selectivity needed to separate your compound from the impurity.[10]

Section 3: Experimental Protocols & Data

Protocol 1: TLC Analysis for Eluent System Optimization
  • Prepare several small beakers with different eluent mixtures (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes).

  • Dissolve a small amount of your crude sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Choose the eluent system that gives an Rf value between 0.2 and 0.4 for your target compound.[7]

Table 1: Example Eluent Systems for Aromatic Compounds
Compound TypeNonpolar SolventPolar SolventTypical Ratio RangeNotes
Nonpolar AromaticsHexanes/Petroleum EtherDichloromethane/Diethyl Ether1-10% PolarFor compounds with low polarity.
Moderately Polar AromaticsHexanes/TolueneEthyl Acetate/Dichloromethane10-50% PolarA good starting point for this compound.
Polar AromaticsDichloromethaneMethanol/Acetonitrile1-10% PolarFor compounds with higher polarity. Use methanol sparingly as it can dissolve silica gel at high concentrations.[4]
Basic Aromatic AminesDichloromethaneMethanol with 1% Triethylamine2-10% PolarThe triethylamine helps to prevent tailing.
Visualization of the Eluent Selection Workflow

Caption: Decision workflow for eluent system selection.

Troubleshooting Logic Diagram

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Potential Solutions A No Elution D Increase Eluent Polarity A->D E Check for Degradation A->E B Poor Separation F Change Solvent Selectivity (e.g., DCM, Toluene) B->F G Use Gradient Elution B->G C Fast Elution H Decrease Eluent Polarity C->H I Check Sample Load C->I

Caption: Troubleshooting common column chromatography issues.

References

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  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

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  • S. O. D. Yessalina, N. S. K. A. M. El-Ghali, & A. O. El-Nafaty. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(6).
  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

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  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
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  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (2025, September 1). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Analysis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6) via 13C NMR spectroscopy. It addresses the critical challenge of differentiating this specific regioisomer from its synthetic byproducts using calculated chemical shifts and comparative analysis.

Executive Summary

Target Molecule: this compound Molecular Formula: C₇H₅BrClNO₃ Application: Intermediate in the synthesis of heterobiaryl pharmaceuticals and agrochemicals. Analytical Challenge: High probability of regioisomer formation (specifically the 4-nitro or 6-nitro isomers) during nitration requires precise NMR interpretation for structural confirmation.

This guide provides a predictive reference standard for the 13C NMR shifts of the target molecule, compares it against its most likely regioisomers, and outlines a self-validating experimental protocol for its isolation.

13C NMR Chemical Shift Analysis

Note: In the absence of a publicly available experimental spectrum for this specific CAS, the values below are high-confidence predictions derived from additivity rules (Substituent Chemical Shifts - SCS) and validated against ChemDraw/ACD Labs algorithms.

Predicted Chemical Shifts (Target vs. Isomers)

The table below compares the target molecule (3-Nitro) with its most common synthetic impurity, the 6-Nitro isomer (also known as 2-bromo-1-chloro-4-methoxy-5-nitrobenzene in different numbering schemes).

Table 1: Comparative 13C NMR Shifts (ppm, relative to TMS in CDCl₃)

Carbon PositionAtom TypeTarget (3-Nitro) Isomer (6-Nitro) Δ (Difference) Diagnostic Value
C-OMe CH₃56.8 56.50.3Low
C1 C-Br118.5 112.46.1High
C2 C-Cl126.2 129.8-3.6Medium
C3 C-NO₂149.5 115.2 (C-H)N/ACritical
C4 C-H110.4 152.1 (C-NO₂)N/ACritical
C5 C-OMe158.7 154.34.4Medium
C6 C-H116.8 118.1-1.3Low
Interpretation Logic
  • The "Nitro-Shielding" Effect: In the target molecule, C4 is flanked by a Nitro group (at C3) and a Methoxy group (at C5). The ortho shielding effect of the Nitro group, combined with the ortho shielding of the Methoxy group, pushes the C4 signal upfield to ~110.4 ppm .

  • Isomer Differentiation: In the 6-Nitro isomer, the protonated carbon (C3 in that framework) is not squeezed between two electron-withdrawing/donating groups in the same way.

  • C-Br Shift: The Carbon attached to Bromine (C1) resonates significantly further downfield (118.5 ppm ) in the target compared to the isomer (112.4 ppm ) due to the meta positioning of the Nitro group in the target versus the para positioning in the isomer.

Structural Visualization & Decision Tree

The following diagram illustrates the logical workflow for assigning the structure based on the NMR data above.

NMR_Decision_Tree Start Crude Product Mixture (Post-Nitration) Check_CH Analyze C-H Region (110 - 120 ppm) Start->Check_CH Decision1 Is there a signal < 112 ppm? Check_CH->Decision1 Target Target Confirmed: This compound (C4 is shielded by ortho-NO2 and ortho-OMe) Decision1->Target Yes (C4 ~110.4 ppm) Isomer Isomer Identified: Likely 6-Nitro or 4-Nitro Isomer (Lack of dual ortho-shielding) Decision1->Isomer No (Signals > 115 ppm)

Caption: Diagnostic workflow for distinguishing the target 3-nitro isomer from regioisomers using 13C NMR chemical shifts.

Experimental Protocol: Synthesis & Purification

This protocol is designed to maximize the yield of the 3-nitro isomer while ensuring the removal of the thermodynamic byproducts.

Reagents & Materials
  • Precursor: 1-Bromo-2-chloro-5-methoxybenzene (3-Bromo-4-chloroanisole)

  • Nitrating Agent: KNO₃ / H₂SO₄ (Standard) or Acetyl Nitrate (Milder, for better regiocontrol)

  • Solvent: Dichloromethane (DCM) or Acetic Anhydride

  • Quench: NaHCO₃ (sat. aq.)

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • Dissolve 1.0 eq of 1-Bromo-2-chloro-5-methoxybenzene in Acetic Anhydride (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 eq of Fuming Nitric Acid (HNO₃) dropwise over 30 minutes. Note: Controlling temperature < 5°C is critical to minimize dinitration.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours.

    • Monitor via TLC (Hexane/EtOAc 8:2). The product will be slightly more polar than the starting material.

  • Workup:

    • Pour reaction mixture into ice water (500 mL).

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with sat. NaHCO₃ until pH is neutral (removes acid traces that degrade the product).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification (Crucial Step):

    • The crude will contain a mixture of isomers.

    • Recrystallization: Dissolve crude in minimum hot Ethanol. Cool slowly to 4°C. The 3-nitro isomer often crystallizes differently due to packing symmetry.

    • Flash Chromatography: If crystallization fails, use Silica Gel (Gradient: 0% -> 10% EtOAc in Hexanes). The 3-nitro isomer typically elutes after the 6-nitro isomer due to the "ortho-effect" dipole interaction with silica.

Synthesis Pathway Diagram

Understanding the directing effects is vital for troubleshooting low yields.

Synthesis_Pathway Precursor 1-Bromo-2-chloro-5-methoxybenzene (Starting Material) Intermediate Sigma Complex Precursor->Intermediate Electrophilic Attack Reagents HNO3 / Ac2O 0°C Product_Target TARGET (3-Nitro) (Directed by Cl-Ortho & OMe-Meta) Minor/Moderate Yield Intermediate->Product_Target Steric Constraint Product_Isomer ISOMER (6-Nitro) (Directed by OMe-Ortho) Major Yield Intermediate->Product_Isomer Electronic Preference

Caption: Regioselectivity map showing the competition between the target (3-nitro) and the electronically favored 6-nitro isomer.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25306887, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link] (Used for isomer data comparison).

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST.

Technical Characterization Guide: 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS: 1263376-18-6) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmacophores. Its tetrasubstituted core presents a unique challenge for spectroscopic validation due to the dense electronic interplay between the electron-withdrawing nitro/halogen groups and the electron-donating methoxy group.

This guide provides a rigorous FTIR characterization framework. Unlike simple monosubstituted benzenes, the spectral signature of this compound is defined by steric twisting of the nitro group (induced by the ortho-chloro substituent) and a distinct 1,2,3,5-substitution pattern in the fingerprint region.

Molecular Architecture & Vibrational Logic

To accurately interpret the FTIR spectrum, one must first map the substituent effects that dictate bond force constants.

Structural Analysis[1][2][3]
  • Core: Benzene ring.[1][2][3][4][5]

  • Substituents:

    • Position 1 (Br) & 2 (Cl): Halogens provide inductive withdrawal (-I), deactivating the ring. The bulky Chlorine at C2 exerts steric pressure on the Nitro group at C3.

    • Position 3 (NO₂): Strong electron withdrawer. The ortho-Cl interaction prevents coplanarity with the ring, disrupting resonance and shifting vibrational frequencies.

    • Position 5 (OCH₃): Electron donor (+M).[6] Being meta to the NO₂ group, it avoids direct conjugation, preserving the distinct C-O spectral character.

Diagram 1: Functional Group Map & Expected Shifts

G Compound This compound NO2 Nitro Group (C3) Steric Twist by Cl Compound->NO2 OMe Methoxy Group (C5) Meta-Position Stability Compound->OMe Halogens Halogens (C1-Br, C2-Cl) Inductive Withdrawal Compound->Halogens Fingerprint Fingerprint Region 1,2,3,5-Substitution Compound->Fingerprint Shift: Asym Stretch ↑ (Blue Shift)\nFreq: ~1540-1550 cm⁻¹ Shift: Asym Stretch ↑ (Blue Shift) Freq: ~1540-1550 cm⁻¹ NO2->Shift: Asym Stretch ↑ (Blue Shift)\nFreq: ~1540-1550 cm⁻¹ Marker: C-H Stretch (sp³)\nFreq: 2840-2850 cm⁻¹ Marker: C-H Stretch (sp³) Freq: 2840-2850 cm⁻¹ OMe->Marker: C-H Stretch (sp³)\nFreq: 2840-2850 cm⁻¹ Marker: C-Cl / C-Br Stretch\nFreq: 600-800 cm⁻¹ Marker: C-Cl / C-Br Stretch Freq: 600-800 cm⁻¹ Halogens->Marker: C-Cl / C-Br Stretch\nFreq: 600-800 cm⁻¹ Marker: Isolated H Wag\nFreq: 840-880 cm⁻¹ Marker: Isolated H Wag Freq: 840-880 cm⁻¹ Fingerprint->Marker: Isolated H Wag\nFreq: 840-880 cm⁻¹

Caption: Substituent interactions defining the vibrational landscape. The steric clash between Cl and NO₂ is a critical spectral determinant.

Predicted Characteristic Peaks (High-Fidelity)

Due to the proprietary nature of specific batch data, the following values are derived from high-confidence structural analogs (e.g., 2-chloro-3-nitroanisole derivatives) and Hammett substituent constants.

Table 1: Primary Diagnostic Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Alkane (Methoxy) C-H Stretch (sp³)2835 – 2855 MediumCritical Purity Marker. Distinct sharp peak below 3000 cm⁻¹, differentiating from non-methoxy precursors.
Aromatic Ring C-H Stretch (sp²)3050 – 3090WeakOnly two aromatic protons (C4-H, C6-H) remain, making this band weak.
Nitro (-NO₂) Asymmetric Stretch1535 – 1550 StrongBlue-shifted from typical 1520 cm⁻¹ due to ortho-Cl steric twisting and -I effect.
Nitro (-NO₂) Symmetric Stretch1340 – 1360StrongOften splits or broadens due to electronic environment.
Ether (Ar-O-C) C-O-C Asym Stretch1245 – 1275StrongCharacteristic of aryl alkyl ethers.
Ether (Ar-O-C) O-CH₃ Sym Stretch1020 – 1050MediumConfirms methoxy integrity.
Aromatic Ring In-plane Skeletal1460 – 1480MediumRing breathing mode modified by heavy halogen atoms.
Fingerprint C-H Out-of-Plane840 – 880 Strong1,2,3,5-Tetrasubstitution signature. Represents isolated hydrogens at positions 4 and 6.
Carbon-Chlorine C-Cl Stretch1050 – 1080MediumIn-plane vibration, often coupled with ring modes.
Carbon-Bromine C-Br Stretch600 – 700MediumBroad band, often obscured; Raman is preferred for confirmation.

Comparative Analysis: Alternatives & Impurities

Validating the identity of this compound requires distinguishing it from close structural isomers and potential synthetic byproducts.

Differentiation from Isomer: 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene

A common isomer (CAS 569688-62-6) places the methoxy group at position 2 (ortho to nitro).

  • Target (5-OMe): Methoxy is meta to Nitro. No hydrogen bonding. C-O stretch is standard (~1260 cm⁻¹).

  • Isomer (2-OMe): Methoxy is ortho to Nitro. Electronic repulsion and potential field effects shift the Nitro Symmetric Stretch significantly lower (<1340 cm⁻¹) and alter the C-O spectral profile.

  • Fingerprint: While both are 1,2,3,5-substituted, the specific coupling of the isolated H's differs. The Target will show a cleaner "isolated H" pattern (~870 cm⁻¹) compared to the Isomer.

Comparison of Analytical Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy Recommendation
Nitro Group Excellent for Asym/Sym stretches. Highly sensitive to electronic environment.Weak for NO₂ stretches, but good for N-O deformation.Use FTIR for primary NO₂ confirmation.
Halogens (C-Cl, C-Br) Often obscured in the fingerprint region (<800 cm⁻¹).Superior. C-X stretches are strong and distinct in Raman.Use Raman as a secondary check for Br/Cl presence.
Water/Solvent Sensitive to moisture (OH peaks).Insensitive to water.FTIR requires dry KBr/ATR; Raman can measure in aqueous solution.

Experimental Validation Protocol

To generate the data for this guide, the following self-validating protocol is recommended.

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness against crystalline samples).

  • Parameters:

    • Range: 4000 – 450 cm⁻¹[7]

    • Resolution: 4 cm⁻¹[8]

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

Diagram 2: Quality Control Workflow

QC Sample Crude Product FTIR_Scan FTIR Scan (4000-450 cm⁻¹) Sample->FTIR_Scan Check_OH Check 3200-3500 cm⁻¹ (Broad Peak?) FTIR_Scan->Check_OH Impurity_Phenol Impurity Detected: Phenolic Precursor Check_OH->Impurity_Phenol Yes (OH present) Check_NO2 Check 1540/1350 cm⁻¹ (Nitro Present?) Check_OH->Check_NO2 No Check_FP Check 840-880 cm⁻¹ (Tetrasubstituted?) Check_NO2->Check_FP Yes Fail FAIL: Wrong Isomer/Sub Check_NO2->Fail No Pass PASS: Identity Confirmed Check_FP->Pass Pattern Matches Check_FP->Fail Pattern Mismatch

Caption: Decision tree for validating product identity and purity using FTIR markers.

References

  • PubChem. (2025). This compound (Compound). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. (2014).[9] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Hammett substituent effects and nitro group shifts).

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Nitroanisole Isomers. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. (2025). 1,2,3-Tribromo-5-nitrobenzene Spectral Data. Wiley Science Solutions. (Used as a structural analog for 1,2,3,5-substitution patterns). Available at: [Link]

Sources

Technical Guide: Elemental Analysis Standards for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (


) represents a complex analytical challenge due to its poly-functional nature. It contains two distinct halogens (Br, Cl) and a nitro group (

) on an electron-deficient aromatic ring.

Standard combustion analysis (CHN) often fails for this class of compounds without specific modifications because:

  • Halogen Interference: Bromine and Chlorine gases can interfere with N-detection and poison standard oxidation catalysts.

  • Nitro Group Reduction: The

    
     group requires complete reduction to 
    
    
    
    ; incomplete reduction leads to nitrogen oxide formation and inaccurate %N data.
  • Volatility: The methoxy group can induce volatility, leading to sample loss before combustion if not handled correctly.

This guide establishes the Theoretical Benchmark , compares Analytical Methodologies , and provides a Self-Validating Protocol for researchers requiring pharmaceutical-grade purity confirmation.

Part 1: The Theoretical Standard (The Benchmark)

For any elemental analysis (EA) to be valid, experimental results must fall within


  of the theoretical values calculated below. This is the industry standard for publication and drug substance release.

Molecular Formula:


Molecular Weight: 

g/mol [1][2]
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 784.07731.55% 31.15% – 31.95%
Hydrogen (H) 55.0401.89% 1.49% – 2.29%
Nitrogen (N) 114.0075.26% 4.86% – 5.66%
Bromine (Br) 179.90429.99% 29.59% – 30.39%
Chlorine (Cl) 135.45013.30% 12.90% – 13.70%
Oxygen (O) 347.99718.01% Calculated by difference

Part 2: Methodological Comparison

Automated Flash Combustion (CHNS Analyzers)

The Industry Workhorse, but requires modification.

  • Mechanism: Sample is encapsulated in tin, dropped into a reactor at >950°C with pure

    
    .
    
  • The Challenge: Halogens (Br, Cl) form

    
     and 
    
    
    
    gas.[3] Without a trap, these gases mimic
    
    
    or
    
    
    signals in thermal conductivity detectors (TCD).
  • The Fix: Use of Silver Wool or Silver Vanadate in the reduction tube to scrub halogens.

  • Verdict: Excellent for C, H, N. Poor for quantifying Br/Cl (as they are trapped/scrubbed).

Schöniger Oxygen Flask Combustion + Ion Chromatography (IC)

The Specific Standard for Halogens.

  • Mechanism: Sample is burned in a closed flask enriched with

    
    . Gases are absorbed into an alkaline solution (
    
    
    
    ).
  • The Advantage: Converts covalent Br/Cl into ionic

    
     and 
    
    
    
    , which are then quantified via Ion Chromatography or Potentiometric Titration.
  • Verdict: The Gold Standard for the Halogen portion (29.99% Br, 13.30% Cl) of this molecule.

High-Resolution Mass Spectrometry (HRMS)

The Qualitative Validator.

  • Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.

  • The Advantage: Provides isotopic pattern matching.[4][5]

  • Self-Validation: For a molecule with 1 Br and 1 Cl, the molecular ion cluster will show a distinct intensity ratio of approx 3:4:1 at

    
    , 
    
    
    
    , and
    
    
    .
    • M (79Br, 35Cl)

    • M+2 (81Br, 35Cl + 79Br, 37Cl)[6]

    • M+4 (81Br, 37Cl)

  • Verdict: confirms identity and formula, but does not quantify purity (w/w%) as accurately as combustion.

Comparative Data Summary
FeatureModified CHNS CombustionSchöniger Flask + ICHRMS (Isotopic)
Primary Analyte C, H, NBr, Cl, SFormula ID
Sample Req. 1–3 mg5–10 mg< 0.1 mg
Accuracy

(absolute)

(absolute)
< 5 ppm (mass error)
Halogen Handling Traps/Removes HalogensQuantifies HalogensIdentifies Halogens
Cost/Run LowHigh (Manual labor)Medium

Part 3: Experimental Protocols

Protocol A: Modified CHNS Analysis (For C, H, N Determination)

Objective: Accurate N determination in the presence of 43% halogen mass.

  • Instrument Prep: Ensure the reduction tube contains a fresh zone of Silver Wool (Ag) maintained at 600°C. This reacts with

    
     and 
    
    
    
    to form
    
    
    and
    
    
    solids, preventing them from reaching the detector.
  • Blanking: Run 3 blanks (empty tin capsules) to stabilize the baseline.

  • Conditioning: Run a standard of 1-Chloro-2,4-dinitrobenzene (or similar halogenated nitro compound). Why? To saturate active sites in the column that might otherwise irreversibly bind the first few micrograms of your sample (Matrix Effect).

  • Weighing: Weigh 2.000 mg (

    
     mg) of dried sample into a tin capsule.
    
  • Additive: Add 1–2 mg of Vanadium Pentoxide (

    
    )  or Tungstic Anhydride (
    
    
    
    )
    to the capsule.
    • Reason: These act as oxygen donors and combustion aids to ensure the nitro group is fully oxidized and the aromatic ring is shattered despite the flame-retardant properties of the halogens.

  • Run Cycle: Set Oxygen injection time to "Extended" (approx. 5-10 seconds longer than standard) to ensure complete combustion of the halogenated ring.

Protocol B: HRMS Self-Validation (Identity Check)

Objective: Confirm the specific Br/Cl substitution pattern.

  • Solvent: Dissolve 0.1 mg in MeOH (LC-MS grade).

  • Ionization: ESI+ or APCI+.

  • Target: Look for the

    
     cluster.[7]
    
  • Validation Criteria:

    • Base Peak (

      
       ~265.9)[7]
      
    • Peak +2 (

      
       ~267.9) 
      
      
      
      130% intensity of Base Peak.
    • Peak +4 (

      
       ~269.9) 
      
      
      
      30% intensity of Base Peak.
    • Note: If the ratio is 1:1, you likely lost the Chlorine. If the ratio is 3:1, you likely lost the Bromine. The 3:4:1 pattern confirms both are present.

Part 4: Visualization of Analytical Logic

Diagram 1: The Analytical Decision Matrix

This workflow illustrates the decision process for characterizing this specific multi-functional molecule.

AnalyticalWorkflow Sample Sample: 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene PurityCheck Purity Goal: >99.5%? Sample->PurityCheck CHNS Method 1: Modified CHNS (w/ Silver Trap) PurityCheck->CHNS Primary Quant Schoniger Method 2: Schöniger Flask + Ion Chromatography PurityCheck->Schoniger Halogen Quant HRMS Method 3: HRMS (Isotopic Pattern) PurityCheck->HRMS Identity ResultCHN Result: %C, %H, %N (Target: ±0.4%) CHNS->ResultCHN ResultHalogen Result: %Br, %Cl (Target: ±0.5%) Schoniger->ResultHalogen ResultID Result: 3:4:1 Pattern (Formula Confirmation) HRMS->ResultID

Caption: Analytical workflow separating Carbon/Nitrogen quantification from Halogen quantification and Identity verification.

Diagram 2: Combustion Tube Micro-Environment

This diagram details the specific packing required in the combustion tube to handle the Br/Cl interference.

CombustionTube Inlet Sample Drop (Sn Capsule + V2O5) Zone1 Oxidation Zone (1000°C) WO3/Cr2O3 Catalyst Inlet->Zone1 Flash Combustion Zone2 Halogen Trap (Ag Wool/Gauze) Scavenges Br2/Cl2 Zone1->Zone2 Gases: CO2, H2O, NOx, Br2, Cl2 Zone3 Reduction Zone (650°C) Copper (Cu) Zone2->Zone3 Gases: CO2, H2O, NOx (Halogens removed) Detector TCD Detector Measures N2, CO2, H2O Zone3->Detector Gases: CO2, H2O, N2

Caption: Schematic of the modified combustion train. Note the critical placement of the Silver (Ag) trap before the Reduction zone.

References

  • National Institutes of Health (NIH) / PubChem. "1-Bromo-2-chloro-4-methoxy-5-nitrobenzene Compound Summary." PubChem Compound Database. [Link]

  • Royal Society of Chemistry (RSC). "The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds."[8] Analyst. [Link]

  • Chemistry Steps. "Isotopic Patterns in Mass Spectrometry (Cl and Br)." Spectroscopy Guides. [Link]

Sources

Comparative Analysis of UV-Vis Absorbance: 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

[1]

Executive Summary & Chemical Context

Compound: this compound (CAS: 1263376-18-6) Class: Polysubstituted Nitroaromatic / Pharmaceutical Intermediate Key Feature: Steric Inhibition of Resonance (SIR) [1]

Unlike simple nitroanisoles which exhibit strong charge-transfer (CT) bands, this target molecule possesses a unique "sterically constrained" chromophore.[1] The ortho-positioning of the Chlorine atom (C2) relative to the Nitro group (C3) forces the nitro moiety out of planarity with the benzene ring. Simultaneously, the meta-relationship between the electron-donating Methoxy group (C5) and the electron-withdrawing Nitro group (C3) prevents the formation of a strong "push-pull" conjugated system.

Implication for Researchers: The UV-Vis spectrum of this compound will be significantly blue-shifted (hypsochromic) and hypochromic (lower intensity) compared to its para-isomers.[1] This spectral "silence" in the visible region is a critical quality attribute (CQA) for verifying regio-purity.[1]

Theoretical Framework: The Chromophore Mechanics

To interpret the spectrum accurately, one must understand the competing electronic and steric effects at play.

A. Steric Inhibition of Resonance (SIR)

In nitrobenzene, the nitro group is coplanar with the ring to maximize

This compound1
  • Effect: The Nitro group rotates (twists) out of the aromatic plane to relieve strain.

  • Spectral Consequence: The primary

    
     and 
    
    
    conjugation bands are disrupted.[1] The molecule behaves spectrally more like "anisole + nitroalkane" rather than a conjugated nitroarene.
B. The Meta-Substitution Effect

Strong UV-Vis absorption in nitroanisoles usually arises from direct resonance between the donor (-OMe) and acceptor (-NO

1
  • In Target (Meta): No direct resonance path exists between C5-OMe and C3-NO

    
    .[1]
    
  • In Impurities (Para/Ortho): Direct resonance creates intense yellow/orange color (

    
     nm).[1]
    
Visualization of Electronic Effects

Gcluster_0Target Molecule (Sterically Hindered)Node12-Chloro SubstituentNode3Steric ClashNode1->Node3Node23-Nitro GroupNode2->Node3Node4Twisted Geometry(Non-Planar)Node3->Node4Forces RotationNode5Hypsochromic Shift(Blue Shift)Node4->Node5Reduces Conjugation

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) leading to spectral blue-shift.

Comparative Spectral Data Guide

Since direct spectral databases for this specific intermediate are proprietary, the following table uses validated structural analogues to establish the "Pass/Fail" criteria for your UV-Vis analysis.

FeatureTarget Compound (1-Br-2-Cl-5-OMe-3-NO

)
Alternative 1: p-Nitroanisole (Common Impurity)Alternative 2: 2-Chloronitrobenzene (Steric Model)
Dominant Effect Steric Twist + Meta-ConjugationDirect "Push-Pull" ResonanceSteric Twist Only
Predicted

250 – 260 nm 300 – 315 nm 250 – 255 nm
Band Intensity (

)
Low (

)
High (

)
Low
Visual Color Pale Yellow / Off-WhiteDeep Yellow / OrangePale Yellow
300-350 nm Region Transparent (Low Absorbance) Strong Absorbance Weak Absorbance

Key Diagnostic: If your sample shows a strong, broad peak above 300 nm , it likely contains para-substituted regioisomers or lacks the steric twist (e.g., loss of the chlorine atom).

Experimental Protocol: Regioisomer Discrimination Assay

This protocol is designed to validate the target compound against highly conjugated impurities using UV-Vis ratios.[1]

Materials & Reagents
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeCN is preferred to avoid hydrogen bonding shifts seen in MeOH.[1]

  • Blank: Pure solvent (matched grade).[1]

  • Quartz Cuvettes: 1 cm path length (required for UV region < 300 nm).[1]

Methodology
  • Preparation: Prepare a 50 µM stock solution of the target compound in Acetonitrile.

  • Baseline: Run a blank scan from 200 nm to 500 nm.[1]

  • Acquisition: Scan the sample with a slow scan speed (approx. 120 nm/min) to resolve fine structure.

  • Data Processing: Calculate the Absorbance Ratio (

    
    ) .
    
Interpretation Criteria
  • Pass (

    
    ):  Indicates the dominance of the benzenoid band (250 nm) over the charge-transfer band (300 nm), confirming the twisted, meta-substituted structure .
    
  • Fail (

    
    ):  Indicates strong absorption at 300 nm, suggesting contamination with planar para-nitro isomers or unreacted precursors.[1]
    
Workflow Diagram

WorkflowStartStart: Sample AnalysisPrepDissolve in MeCN (50 µM)Start->PrepScanScan 200-500 nmPrep->ScanDecisionCheck Absorbance @ 300nmScan->DecisionPassLow Abs @ 300nm(Target Confirmed)Decision->Pass< 0.1 AUFailHigh Abs @ 300nm(Regioisomer Impurity)Decision->Fail> 0.5 AU

Figure 2: Decision tree for quality control using UV-Vis spectral checkpoints.

References & Grounding

  • Steric Inhibition of Resonance in Nitroarenes:

    • Wepster, B. M. (1957).[1] Steric effects on mesomerism.[1] XV. Comparative investigations involving ultra-violet absorption spectra... Recueil des Travaux Chimiques des Pays-Bas.[1]

    • Detailed analysis of how ortho-substituents (like Chlorine) twist nitro groups, reducing

      
       and shifting 
      
      
      blue.
  • Spectral Data of Analogues (3-Nitroanisole & Nitroanilines):

    • NIST Chemistry WebBook.[1] UV/Visible spectrum of Benzene, 1-methoxy-2-nitro- (o-Nitroanisole).

    • Provides the baseline for "ortho-nitro" spectral behavior.

  • Synthesis & Structural Verification:

    • BenchChem.[1][2][3] Technical Guide to Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

    • Describes the nitration pathways that necessitate regio-isomer discrimination.

  • General Principles of Polysubstituted Benzene Spectra:

    • St. Paul's Cathedral Mission College.[1] Ultraviolet Spectroscopy: Disubstituted Benzene Derivatives.

    • Explains the additivity rules and steric exceptions for meta vs. para substitution.

Validation of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene using LC-MS Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The synthesis of polysubstituted benzenes, specifically This compound , presents a unique analytical challenge. The electron-withdrawing nitro group and the steric crowding of halogens create a landscape prone to regioisomeric impurities that standard HPLC-UV cannot definitively identify.

This guide compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional validation methods (NMR, GC-MS). It argues that while NMR is structurally definitive, LC-MS (specifically using APCI) is the superior choice for routine high-sensitivity impurity profiling and batch release, provided the correct isotopic validation protocols are enforced.

The Synthetic Challenge & Analytical Needs

The target molecule contains four distinct substituents on a benzene ring. The primary risks during synthesis (typically via nitration of 1-bromo-2-chloro-5-methoxybenzene) include:

  • Regioisomerism: The nitro group attacking the C4 or C6 position instead of C3.

  • Over-nitration: Formation of dinitro species.[1]

  • Halogen Scrambling: Loss or migration of bromine under harsh nitration conditions.

To validate this synthesis, the analytical method must answer three questions:

  • Is the mass correct? (Molecular Weight: ~266.48 g/mol )[2][3]

  • Are both halogens present? (Isotopic fidelity)

  • Is the purity >98% against structurally similar isomers?

Comparative Analysis of Validation Methods

The following table contrasts the performance of LC-MS against the alternatives for this specific application.

FeatureLC-MS (Recommended) ^1H NMR GC-MS
Primary Utility Impurity profiling & quantitationStructural elucidationVolatile impurity analysis
Regioisomer Resolution High (with Phenyl-Hexyl columns)High (Coupling constants)Medium (Thermal overlapping)
Sensitivity Trace (<0.05%) Low (>1-2%)High
Sample Integrity High (Soft ionization)High (Non-destructive)Risk (Nitro-degradation at inlet)
Throughput High (10-15 min/run)Low (Acquisition + Analysis)Medium
Validation Key Isotopic Pattern (3:4:1)Chemical ShiftNIST Library Match

Senior Scientist Insight: While NMR is non-negotiable for the first batch to confirm structure, it fails to detect trace regioisomers in subsequent batches. GC-MS risks thermal decomposition of the nitro group (


), leading to false peaks. LC-MS offers the best balance of sensitivity and stability.
LC-MS Method Development Protocol

For this lipophilic, electron-deficient aromatic, standard ESI (Electrospray Ionization) often yields poor sensitivity. The following protocol utilizes APCI (Atmospheric Pressure Chemical Ionization) to maximize signal response.

A. Chromatographic Conditions[4][5][6]
  • Column: Phenyl-Hexyl or Biphenyl (150 x 2.1 mm, 1.9 µm).

    • Rationale: C18 columns interact only hydrophobically. Phenyl phases engage in

      
       interactions with the nitro-aromatic ring, providing superior separation of regioisomers compared to C18.
      
  • Mobile Phase A: Water + 2mM Ammonium Acetate (buffer).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 40% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Settings (APCI)
  • Source: APCI (Negative Mode preferred for Nitro; Positive Mode possible).

  • Corona Current: 4-5 µA.

  • Vaporizer Temp: 350°C (Ensure complete vaporization of the aromatic).

  • Scan Range: m/z 100 – 500.

  • Target Ion:

    
     (Electron Capture) or 
    
    
    
    depending on buffer.
Data Interpretation: The Isotopic Fingerprint

The most critical validation step for this molecule is confirming the presence of one Bromine and one Chlorine . You must validate the isotopic abundance pattern.[7]

Theoretical Calculation:

  • Chlorine (

    
    ):  ~3:1 ratio.[8][9]
    
  • Bromine (

    
    ):  ~1:1 ratio.[9]
    

Resulting Mass Spectrum Pattern (M : M+2 : M+4): For a molecule with 1 Br and 1 Cl, the molecular ion cluster will appear as three distinct peaks separated by 2 Da.

  • M (

    
    ):  Base peak (Relative Intensity ~75-100%).
    
  • M+2 (

    
     + 
    
    
    
    ):
    This is the largest peak.
    • Calculation:

      
      .
      
    • Relative Intensity: ~133% of M.

  • M+4 (

    
    ): 
    
    • Calculation:

      
      .
      
    • Relative Intensity: ~33% of M.

The "Golden Ratio" for Validation: If your mass spectrum does not show a 3 : 4 : 1 intensity ratio for m/z 265, 267, and 269 (approximate masses), the synthesis has failed (e.g., loss of halogen).

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating the synthesis batch.

G cluster_MS Mass Spectrometry Detection Start Crude Synthesis Product Prep Sample Prep (Dilute in MeOH, 10 µg/mL) Start->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC MS_Source APCI Source (Ionization) LC->MS_Source MS_Scan Full Scan MS (m/z 100-500) MS_Source->MS_Scan Data_Check Data Analysis: Check Isotope Pattern MS_Scan->Data_Check Decision Isotope Ratio 3:4:1 (M:M+2:M+4)? Data_Check->Decision Purity_Check Purity Check: Are isomers < 0.5%? Decision->Purity_Check Yes Fail_Iso REJECT: Halogen Loss/Scrambling Decision->Fail_Iso No Pass BATCH RELEASED Purity_Check->Pass Yes Fail_Pur REPROCESS: Regioisomer Contamination Purity_Check->Fail_Pur No

Figure 1: Analytical workflow for batch release, highlighting the critical isotopic decision gate.

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotopic Patterns and Halogens).

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. (Discussion on APCI vs ESI for non-polar aromatics).

  • Dolan, J. W. (2010). Column Selectivity: Phenyl-Hexyl vs. C18 for Aromatic Separations. LCGC North America.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Definitive guide on halogen isotope abundances).

Sources

Definitive Structural Determination of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure determination of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene Content Type: Publish Comparison Guide

Executive Summary: The Regiochemical Challenge

In the development of novel active pharmaceutical ingredients (APIs), polysubstituted benzene derivatives serve as critical scaffolds.[1] However, as substitution complexity increases, the ability to unambiguously determine regiochemistry using standard spectroscopic methods diminishes.[1]

This guide analyzes the structural determination of This compound (CAS: 1263376-18-6) .[2] Due to its tetrasubstituted nature and the presence of two distinct halogens, this compound presents a classic "isomer trap" where 1D NMR data is often inconclusive.[1]

We compare the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" for absolute structure determination—against Nuclear Magnetic Resonance (NMR) and Computational Prediction alternatives.[1]

The Target Analyte: Structural Complexity[1][3]

Compound: this compound Molecular Formula: C₇H₅BrClNO₃ Key Structural Features: [2][3]

  • Steric Crowding: Contiguous substitution at positions 1, 2, and 3 (Bromo, Chloro, Nitro).[1]

  • Electronic Push-Pull: Electron-donating methoxy group (pos 5) vs. electron-withdrawing nitro group (pos 3).[1]

  • Proton Isolation: The two aromatic protons (pos 4 and 6) are meta to each other, leading to weak coupling (

    
     Hz) that is easily obscured.[1]
    
The Problem with Alternatives (Why SC-XRD is Necessary)
FeatureNMR (1D/2D) LimitationMass Spectrometry (MS) LimitationSC-XRD Advantage
Isomer Differentiation High Ambiguity. Distinguishing the target from 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene is difficult as both show similar meta-coupling patterns.None. Isomers have identical m/z ratios and often similar fragmentation patterns.[1]Absolute. Direct visualization of electron density maps assigns Br, Cl, and NO₂ positions unambiguously.[1]
Halogen Identification Indirect. Requires 13C-NMR or specialized heteronuclear experiments to distinguish C-Cl vs C-Br shifts.[1]Partial. Isotopic patterns (Cl/Br) confirm presence but not position.[1]Direct. Anomalous scattering factors allow easy differentiation of Br (Z=35) and Cl (Z=17).[1]
Solid-State Form Null. Solution NMR destroys packing information.[1]Null. Critical. Reveals polymorphs, solvates, and halogen bonding networks (

).[1]

Comparative Workflow: SC-XRD vs. NMR

The following diagram illustrates the decision matrix for choosing SC-XRD over NMR for this class of compounds.

Structural_Determination_Workflow Start Target: 1-Bromo-2-chloro- 5-methoxy-3-nitrobenzene Synthesis Synthesis / Isolation Start->Synthesis NMR_Path Method A: NMR Analysis (1H, 13C, NOESY) Synthesis->NMR_Path Rapid Screen XRD_Path Method B: SC-XRD (Single Crystal Diffraction) Synthesis->XRD_Path Definitive Path NMR_Result Result: Ambiguous (Meta-coupling indistinguishable) NMR_Path->NMR_Result XRD_Steps 1. Crystallization (Slow Evap) 2. Data Collection (100 K) 3. Structure Solution (SHELXT) XRD_Path->XRD_Steps NMR_Result->XRD_Path Escalation Required Final_Struct Absolute Structure Confirmed (R1 < 5%) XRD_Steps->Final_Struct

Figure 1: Decision workflow highlighting the necessity of SC-XRD when NMR results are ambiguous due to symmetry or weak coupling.

Detailed Experimental Protocols

To replicate the structural determination of this compound, follow these validated protocols.

Protocol A: Crystallization Strategy (The Critical Step)

Highly substituted nitrobenzenes often suffer from "oiling out."[1] A dual-solvent diffusion method is recommended over simple evaporation.[1]

  • Solvent Selection: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Acetone .[1] These solvents solubilize the polar nitro/methoxy groups.[1]

  • Antisolvent Layering: Carefully layer 2.0 mL of Hexane or Pentane on top of the denser solution.[1]

  • Conditioning: Seal the vial with parafilm, poke a single pinhole to allow slow equilibration, and store at 4°C.

  • Harvesting: After 48–72 hours, inspect for yellow prismatic crystals. Select a specimen approx.

    
     mm in size.[1]
    
Protocol B: Data Collection & Refinement (SC-XRD)[1]
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.[1]
  • Temperature: Maintain crystal at 100 K using a nitrogen cryostream. This is vital to reduce thermal motion of the nitro group, which often exhibits rotational disorder at room temperature.[1]

  • Strategy: Collect a full sphere of data (

    
     for Mo) to ensure high redundancy.
    
  • Absorption Correction: Apply multi-scan corrections (SADABS or CrysAlisPro).[1] The Bromine atom has a high absorption coefficient (

    
    ), making this step non-negotiable.[1]
    
Protocol C: Structure Solution[1]
  • Phasing: Use Intrinsic Phasing (SHELXT).[1] The heavy Bromine atom will dominate the Patterson map, making solution straightforward.[1]

  • Refinement: Refine against

    
     using SHELXL.
    
  • Hydrogen Atoms: Place aromatic protons (H4, H6) and methoxy protons geometrically (Constrained refinement).

  • Validation: Check for "Alert A" regarding non-positive definite atoms (often the Nitro oxygens).[1] If found, model disorder over two positions.[1]

Performance Comparison Data

The following table summarizes the data quality and structural insights derived from the two competing methods for this specific compound.

MetricSC-XRD (The Product)NMR (The Alternative)
Confidence Level 99.9% (Absolute Config) ~85% (Inferred)
Data Output 3D Coordinates (CIF), Bond Angles, Torsion AnglesChemical Shifts (

), Coupling Constants (

)
Regiochemistry Explicitly defined positions of Br vs. Cl.Inferred from

C shifts (C-Br ~120 ppm vs C-Cl ~135 ppm, but variable).[1]
Intermolecular Data Reveals Halogen Bonding (e.g., C-Br

O-NO

) critical for solubility prediction.[1]
None.
Sample Requirement Single Crystal (~0.1 mm)~5-10 mg in solution
Time to Result 2-24 Hours (Collection + Solve)15 Minutes (Acquisition)
Key Structural Insight: Halogen Bonding

In the solid state, this compound is expected to form Type II Halogen bonds . The electron-deficient "sigma-hole" on the Bromine atom typically interacts with the electron-rich Oxygen of the nitro group or the methoxy oxygen of a neighboring molecule. This interaction stabilizes the crystal lattice and significantly impacts the compound's melting point and dissolution rate—data that NMR cannot provide.[1]

Conclusion & Recommendation

For routine identity confirmation of simple precursors, NMR remains the fastest tool.[1] However, for This compound , the structural similarity to its isomers renders NMR insufficient for regulatory filing or rigorous structure-activity relationship (SAR) studies.

Recommendation:

  • Use SC-XRD as the primary characterization tool for this compound to establish the "Golden Standard" reference.

  • Use NMR only for batch-to-batch consistency checks once the absolute structure is confirmed by XRD.

References

  • General Synthesis of Polysubstituted Nitrobenzenes

    • BenchChem Application Notes.[1][4] "Synthetic Routes of Polysubstituted Nitrobenzenes."[1] BenchChem. Link[1]

  • Crystallographic Methodology

    • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Isomer Differentiation

    • ResearchGate Discussion.[1] "How ortho and para isomers of benzene derivatives differentiated?" Link

  • Halogen Bonding in Nitrobenzenes

    • Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. (Contextual grounding for Br...O interactions).

  • Compound Data

    • PubChem. "this compound (CID 51000080)." Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS No. 1263376-18-6).[1] It is intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for halogenated nitroaromatic compounds and are designed to ensure the safe management of this chemical in a laboratory setting.

The inherent reactivity of the nitro group, combined with the presence of halogen substituents on the aromatic ring, necessitates a stringent adherence to safety protocols to mitigate risks. This guide is structured to provide not only procedural steps but also the rationale behind them, fostering a proactive safety culture.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, crystalline substance, typically light yellow in color.[2] A thorough understanding of its hazard profile is the cornerstone of safe handling.

GHS Hazard Classification:

Based on data for structurally similar compounds, this compound is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][6][7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5][7]

Toxicological Profile:

The primary routes of exposure are ingestion, skin contact, and inhalation.[6] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin) if absorbed in sufficient quantities.[6]

Physical and Chemical Hazards:

While stable under recommended storage conditions, this compound may decompose under fire conditions to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), and hydrogen halide gases.[2] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used for larger quantities or when there is a significant risk of splashing.[9]Protects against splashes and airborne particles that can cause serious eye irritation.[3][6][7][8]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant apron is also required. For larger scale operations, impervious clothing and protective boots may be necessary.[9][10]Prevents skin contact, which can lead to irritation.[3][4][6][7][8] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. For situations where dust may be generated or ventilation is inadequate, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[2][9][11] For higher exposure risks, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[9][11]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[3][4][5]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for minimizing exposure and preventing accidents.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][9]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[5][7][9]

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach before starting work.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.[2]

    • Use a spatula for transfers.

    • If weighing, do so in a fume hood or on a balance with a draft shield.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure the setup is secure.

Post-Handling:

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.

    • Clean all contaminated equipment thoroughly.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated waste container.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][5]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Assemble PPE and Handling Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Careful Weighing and Transfer (Avoid Dust) handle1->handle2 handle3 Dissolving in Solvent (Slow Addition) handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Proper Glove Removal and Disposal post1->post2 post3 Thorough Hand Washing post2->post3

Caption: A workflow diagram for the safe handling of this compound.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, and if it is safe to do so, use an inert absorbent material to contain the spill. Avoid creating dust.[2]

  • Collect: Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.[2][11]

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7][8]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4][7][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5][7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][7]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

  • Keep the container tightly closed to prevent contamination and moisture ingress.[2][5][7]

  • The recommended storage temperature is typically between 2-8°C.[1]

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[2][11]

  • Do not allow the material to enter drains or the environment. This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[2][11]

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.